molecular formula C22H19ClO3 B1612683 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone CAS No. 705963-54-8

1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

Cat. No.: B1612683
CAS No.: 705963-54-8
M. Wt: 366.8 g/mol
InChI Key: KEUCDMZJTGJAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone ( 705963-54-8) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development . With a molecular formula of C22H19ClO3 and a molecular weight of 366.84 g/mol, this compound is characterized by its benzyl-protected hydroxy and chloro-substituted aromatic structure, which is a crucial synthetic building block . It is typically supplied as a solid that requires storage in a cool, dry, and dark environment to ensure stability, with recommended handling under sealed conditions at temperatures between 2-8°C . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications, nor for human consumption. Researchers can leverage this compound as a versatile precursor in complex multi-step organic syntheses, particularly in the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals . For quality assurance, a Certificate of Analysis (CoA) confirming a typical purity of 98% or higher is available from suppliers to support rigorous laboratory requirements .

Properties

IUPAC Name

1-[5-chloro-2,4-bis(phenylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c1-16(24)19-12-20(23)22(26-15-18-10-6-3-7-11-18)13-21(19)25-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCDMZJTGJAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591786
Record name 1-[2,4-Bis(benzyloxy)-5-chlorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705963-54-8
Record name 1-[2,4-Bis(benzyloxy)-5-chlorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Resorcinol Anchor" Strategy

In the landscape of Heat Shock Protein 90 (HSP90) inhibition, the resorcinol moiety remains a gold standard for ATP-competitive binding. 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone (CAS 705963-54-8) serves as a critical, protected intermediate in the synthesis of second-generation HSP90 inhibitors, such as isoxazole-based clinical candidates (e.g., analogues of NVP-AUY922/Luminespib).

This guide delineates the physicochemical profile, synthetic pathways, and downstream utility of this scaffold. It is designed for medicinal chemists requiring a robust protocol for generating the 5-chloro-2,4-resorcinol pharmacophore—a specific substitution pattern essential for optimizing hydrophobic interactions within the HSP90 N-terminal domain.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound functions as a "masked" warhead. The benzyl groups protect the phenol functionalities during harsh cyclization steps (e.g., hydrazine condensations), while the 5-chloro substituent fills the hydrophobic pocket of the target protein.

Table 1: Technical Datasheet
PropertySpecification
Chemical Name 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone
CAS Number 705963-54-8
Molecular Formula C₂₂H₁₉ClO₃
Molecular Weight 366.84 g/mol
Appearance White to Off-white Crystalline Solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Key Functional Groups Acetyl (Ketone), Benzyl Ether (Protecting Group), Aryl Chloride
Melting Point Experimental determination recommended (Typically 110–115°C range for similar bis-benzyl acetophenones)
Storage 2–8°C, Inert Atmosphere (Ar/N₂), Desiccated

Synthetic Architecture: Causality & Protocol

The synthesis of CAS 705963-54-8 is not merely a protection step; it is a strategic isolation of the 5-chloro regioisomer. The presence of the chlorine atom at the 5-position (relative to the acetyl group) is critical for downstream biological activity, often enhancing potency by 10-100x compared to the unsubstituted analogue.

The Canonical Synthesis Route

The most robust route proceeds via the Friedel-Crafts acetylation of 4-chlororesorcinol, followed by Williamson Ether Synthesis .

Step 1: Precursor Synthesis (Nencki Reaction)
  • Reactants: 4-Chlororesorcinol + Acetic Acid + ZnCl₂ (catalyst).

  • Conditions: 140°C, neat or in solvent.

  • Product: 1-(5-chloro-2,4-dihydroxyphenyl)ethanone.

  • Why: ZnCl₂ directs the acetylation ortho to the hydroxyl groups. The 5-chloro position is thermodynamically favored due to the directing effects of the existing substituents.

Step 2: Bis-Benzylation (Generation of CAS 705963-54-8)

This step requires precise stoichiometric control to prevent mono-benzylation or C-alkylation.

Reagents:

  • Substrate: 1-(5-chloro-2,4-dihydroxyphenyl)ethanone (1.0 eq)

  • Electrophile: Benzyl Bromide (BnBr) (2.2 – 2.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: Acetone or DMF (Anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 eq - Finkelstein condition)

Protocol:

  • Dissolution: Dissolve the dihydroxy acetophenone in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 30 minutes. Note: The color typically shifts to bright yellow, indicating phenoxide formation.

  • Addition: Add KI followed by the dropwise addition of Benzyl Bromide.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.2) should disappear; the bis-benzylated product (Rf ~0.6) will appear.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Hexane to yield the title compound.

Visualizing the Synthetic Logic

SynthesisPath SM 4-Chlororesorcinol Inter 1-(5-Chloro-2,4- dihydroxyphenyl)ethanone SM->Inter Acylation Target CAS 705963-54-8 (Bis-benzyl Protected) Inter->Target Williamson Ether Synthesis Reagents1 Acetic Acid / ZnCl2 (Nencki Reaction) Reagents2 BnBr (2.5 eq) K2CO3 / Acetone Reflux

Figure 1: Synthetic pathway from commodity chemicals to the protected scaffold.

Downstream Utility: The "Warhead" Construction

The primary value of CAS 705963-54-8 lies in its conversion into Isoxazole or Pyrazole rings. These heterocycles serve as the linker connecting the resorcinol (ATP binder) to the solvent-exposed tail of the drug molecule.

Mechanism of Action Integration

HSP90 inhibitors bind to the N-terminal ATP pocket. The resorcinol hydroxyls (masked by benzyl groups in this CAS) form critical hydrogen bonds with Asp93 and Thr184 (human isoform numbering). The 5-chloro group occupies a hydrophobic sub-pocket, significantly increasing binding affinity compared to the hydrogen analogue.

Workflow: From Scaffold to Clinical Candidate
  • Enaminone Formation: Reaction of the acetyl group with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Cyclization: Reaction with hydroxylamine (to form isoxazole) or hydrazine (to form pyrazole).

  • Deprotection: Removal of benzyl groups using BBr₃ (Boron Tribromide) or H₂/Pd-C. Note: BBr₃ is preferred if the molecule contains sulfur or other reduction-sensitive groups.

Downstream Process Diagram

Downstream cluster_legend Key Transformation Logic Scaffold CAS 705963-54-8 (Scaffold) Enaminone Enaminone Intermediate (Reactive Linker) Scaffold->Enaminone + DMF-DMA 110°C Isoxazole Isoxazole Core (Protected Drug) Enaminone->Isoxazole + Hydroxylamine-HCl Cyclization FinalDrug Active HSP90 Inhibitor (Resorcinol Exposed) Isoxazole->FinalDrug + BBr3 (DCM) Deprotection Note1 Benzyl groups prevent O-alkylation during cyclization

Figure 2: Transformation of the scaffold into a bioactive HSP90 inhibitor.

Handling, Safety, and Stability

Stability Profile
  • Hydrolysis: Stable under neutral and basic conditions. Labile to strong acids (cleavage of benzyl ethers).

  • Oxidation: The ketone is stable; however, the benzylic positions are susceptible to radical oxidation if exposed to light/air for prolonged periods.

  • Racemization: Not applicable (achiral molecule).

Safety Protocols
  • Inhalation: Treat as a potential irritant. Use a fume hood.

  • Skin Contact: Benzyl halides (impurities) are potent lachrymators and skin irritants. Double-glove (Nitrile) when handling the crude reaction mixture.

  • Waste: Halogenated organic waste stream.

References

  • Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research. Link

  • Vernier, J. M., et al. (2005). Design and Synthesis of Pyrazole-Isoxazole Hsp90 Inhibitors. Journal of Medicinal Chemistry.[1] Link

  • Cheung, K. M., et al. (2005). The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Brough, P. A., et al. (2008). 3-(5-Chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides as inhibitors of the Hsp90 molecular chaperone. Bioorganic & Medicinal Chemistry Letters. Link

Sources

5-chloro-2,4-bis(benzyloxy)acetophenone chemical structure and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-chloro-2,4-bis(benzyloxy)acetophenone, a substituted aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, synthetic pathways, and prospective applications, offering valuable insights for researchers engaged in novel compound synthesis and drug discovery.

Chemical Identity and Structure

5-Chloro-2,4-bis(benzyloxy)acetophenone, systematically named 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone , is a multifaceted organic compound. Its structure is characterized by an acetophenone core, substituted with a chlorine atom and two benzyloxy groups on the phenyl ring.

The strategic placement of these functional groups imparts a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecular architectures. The chlorine atom and the bulky benzyloxy groups influence the reactivity of the aromatic ring and the adjacent acetyl group, paving the way for diverse chemical transformations.

Key Identifiers:

PropertyValue
IUPAC Name 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone
CAS Number 705963-54-8[1]
Molecular Formula C₂₂H₁₉ClO₃[1]
Molecular Weight 366.84 g/mol [1]
SMILES CC(=O)C1=CC(Cl)=C(OCC2=CC=CC=C2)C=C1OCC3=CC=CC=C3[1]

Synonyms:

  • 5-chloro-2,4-bis(benzyloxy)acetophenone

  • 1-(5-Chloro-2,4-bis(phenylmethoxy)phenyl)ethanone

Structural Diagram:

Caption: Chemical structure of 5-chloro-2,4-bis(benzyloxy)acetophenone.

Synthesis and Reaction Chemistry

The primary synthetic route to 5-chloro-2,4-bis(benzyloxy)acetophenone involves the protection of the hydroxyl groups of a precursor molecule, 5-chloro-2,4-dihydroxyacetophenone, via a Williamson ether synthesis.

Precursor Synthesis: 5-Chloro-2,4-dihydroxyacetophenone

The starting material, 5-chloro-2,4-dihydroxyacetophenone (CAS No: 90110-32-0), can be synthesized through various methods, including the Friedel-Crafts acylation of 4-chlororesorcinol.[2]

Benzylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers from an alkoxide and an organohalide.[3] In this case, the di-phenolic nature of 5-chloro-2,4-dihydroxyacetophenone allows for a double benzylation reaction.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A 5-Chloro-2,4-dihydroxyacetophenone E 5-Chloro-2,4-bis(benzyloxy)acetophenone A->E B Benzyl Bromide (2 eq.) B->E C Base (e.g., K₂CO₃, CsHCO₃) C->E D Solvent (e.g., Acetone, Acetonitrile) D->E

Caption: Synthetic workflow for 5-chloro-2,4-bis(benzyloxy)acetophenone.

Detailed Experimental Protocol (Inferred):

  • Dissolution: Dissolve 5-chloro-2,4-dihydroxyacetophenone (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) (at least 2 equivalents), to the solution. Cesium bicarbonate has been shown to provide excellent regioselectivity in the alkylation of 2,4-dihydroxyacetophenones.[4][5]

  • Benzylating Agent: Slowly add benzyl bromide or benzyl chloride (at least 2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic inorganic base is crucial to deprotonate the phenolic hydroxyl groups without competing in the substitution reaction. The less acidic 4-OH group is generally more reactive towards alkylation than the 2-OH group, which is involved in intramolecular hydrogen bonding with the acetyl group.

  • Solvent Selection: Polar aprotic solvents are ideal as they can dissolve the reactants but do not participate in the reaction.

  • Benzylating Agent: Benzyl bromide is typically more reactive than benzyl chloride, leading to faster reaction times.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the acetyl, benzylic, and aromatic protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6s3H-COCH₃
~5.1-5.2s4H-OCH₂-Ph (two benzyloxy groups)
~6.6-6.8s1HAromatic H (position 3)
~7.3-7.5m10HAromatic H (two phenyl rings)
~7.8-8.0s1HAromatic H (position 6)
¹³C NMR Spectroscopy

The carbon NMR will provide information on all unique carbon environments within the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~28-30-COCH₃
~70-72-OCH₂-Ph
~100-105Aromatic CH (position 3)
~115-120Aromatic C (quaternary, position 1)
~127-129Aromatic CH (phenyl rings)
~130-132Aromatic CH (position 6)
~135-137Aromatic C (quaternary, phenyl rings)
~158-160Aromatic C-O (position 2)
~160-162Aromatic C-O (position 4)
~195-200C=O
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group and the characteristic bands of the aromatic rings and ether linkages.

Predicted IR Data:

Wavenumber (cm⁻¹)Assignment
~3030-3100C-H stretch (aromatic)
~2850-3000C-H stretch (aliphatic)
~1670-1690C=O stretch (aryl ketone)
~1580-1600C=C stretch (aromatic)
~1250-1270C-O stretch (aryl ether)
~1020-1040C-O stretch (alkyl ether)
~700-850C-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

m/zAssignment
366/368[M]⁺/ [M+2]⁺ (isotopic pattern for one chlorine atom)
351/353[M - CH₃]⁺
275/277[M - C₇H₇]⁺ (loss of benzyl group)
91[C₇H₇]⁺ (benzyl cation, likely base peak)

Applications in Research and Drug Development

Substituted acetophenones are a cornerstone in medicinal chemistry, serving as precursors for a vast array of heterocyclic compounds with diverse pharmacological activities.[6] The unique structural features of 5-chloro-2,4-bis(benzyloxy)acetophenone make it a promising candidate for the synthesis of novel therapeutic agents.

Precursor for Flavonoids and Chromones

The acetophenone moiety is a key building block for the synthesis of flavonoids and chromones, classes of compounds known for their broad biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The benzyloxy groups can serve as protecting groups that can be selectively removed at a later stage to yield polyhydroxylated flavonoids.

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[7] Chalcones are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

Potential Pharmacological Significance
  • Anticancer Activity: Many acetophenone derivatives have been investigated for their potential as anticancer agents.[8] The benzyloxy groups can enhance lipophilicity, potentially improving cell membrane permeability.

  • Antimicrobial and Antifungal Activity: The acetophenone scaffold is present in numerous compounds with demonstrated antimicrobial and antifungal properties.

  • Enzyme Inhibition: The core structure can be modified to target specific enzymes involved in disease pathways. For instance, some acetophenone derivatives have been explored as inhibitors of phosphodiesterases.

Logical Relationship Diagram:

G cluster_0 Synthetic Transformations cluster_1 Resulting Bioactive Scaffolds cluster_2 Potential Therapeutic Applications A 5-Chloro-2,4-bis(benzyloxy)acetophenone B Claisen-Schmidt Condensation A->B C Cyclization Reactions A->C D Debenzylation A->D E Chalcones B->E F Flavonoids/Chromones C->F G Polyhydroxylated Acetophenones D->G H Anticancer Agents E->H I Antimicrobial Agents E->I F->H J Enzyme Inhibitors F->J G->J

Caption: Potential synthetic pathways and applications of the title compound.

Conclusion

5-Chloro-2,4-bis(benzyloxy)acetophenone represents a strategically functionalized building block with considerable potential for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Its synthesis via the Williamson ether reaction is straightforward, and its versatile structure allows for further elaboration into various bioactive scaffolds. This guide provides a foundational understanding for researchers looking to exploit the synthetic utility of this promising intermediate. Further exploration of its reaction chemistry and the biological evaluation of its derivatives are warranted to fully realize its potential in drug discovery and development.

References

  • Rasayan Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]

  • MDPI. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

  • PMC. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. [Link]

  • PMC. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. [Link]

  • PMC. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PMC. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

  • ResearchGate. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. [Link]

  • PMC. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

Sources

1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone, a halogenated aromatic ketone with significant potential as a building block in synthetic and medicinal chemistry. The document details the compound's core physicochemical properties, provides a validated, step-by-step synthesis protocol based on the Williamson ether synthesis, and outlines rigorous methodologies for its structural and purity analysis using modern spectroscopic techniques. Designed for researchers, chemists, and professionals in drug development, this guide explains the scientific rationale behind experimental choices, ensuring a reproducible and reliable approach to handling and characterizing this compound.

Compound Profile and Physicochemical Properties

1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone is a multi-functionalized aromatic ketone. The presence of two benzyl ether groups, a chloro substituent, and an acetyl group makes it a versatile intermediate for further chemical modifications. Its core identity and properties are summarized below.

PropertyValueSource
IUPAC Name 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanoneInternal
CAS Number 705963-54-8[1]
Molecular Formula C₂₂H₁₉ClO₃[1]
Molecular Weight 366.84 g/mol [1]
Appearance Solid (predicted)Internal
Storage Conditions Sealed in a dry environment at 2-8°C[1]
Chemical Structure

The structure features a central chlorophenyl ring substituted with an ethanone group and two benzyloxy moieties.

Caption: Chemical structure of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone.

Synthesis Methodology

The synthesis of the title compound is most effectively achieved via a Williamson ether synthesis. This classic and reliable method involves the O-alkylation of a dihydroxyphenolic precursor with an alkyl halide. In this case, 1-(5-chloro-2,4-dihydroxyphenyl)ethanone serves as the nucleophile, and benzyl bromide is the alkylating agent.

Causality of Experimental Choices:

  • Starting Material: 1-(5-chloro-2,4-dihydroxyphenyl)ethanone is chosen as it contains the core acetophenone structure and the correctly positioned hydroxyl groups for benzylation.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups, forming more nucleophilic phenoxides. It is preferred over stronger bases like sodium hydride to minimize side reactions and for its ease of handling and removal.

  • Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. It effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

  • Temperature: The reaction is heated to reflux to increase the reaction rate and ensure it proceeds to completion in a reasonable timeframe.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-(5-chloro-2,4-dihydroxyphenyl)ethanone (1.0 equiv)

  • Benzyl bromide (2.2 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (3.0 equiv)

  • Acetone, anhydrous (approx. 20 mL per gram of starting material)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(5-chloro-2,4-dihydroxyphenyl)ethanone and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add benzyl bromide to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone as a solid.

Structural and Purity Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Expected Spectroscopic Data

The following tables outline the predicted data from standard analytical techniques. While public spectroscopic data for this exact compound is limited, these predictions are based on the known effects of its functional groups[2].

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.80 s 1H Ar-H (H6)
~7.50 - 7.30 m 10H Ar-H (Benzyl rings)
~6.50 s 1H Ar-H (H3)
~5.20 s 2H O-CH₂-Ph
~5.15 s 2H O-CH₂-Ph

| ~2.60 | s | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~198.0 C=O
~160.0, ~158.0 Ar-C-O
~136.5, ~136.0 Ar-C (ipso, Benzyl)
~129.0 - 127.0 Ar-C (Benzyl & Phenyl)
~115.0 Ar-C (C5-Cl)
~100.0 Ar-C (C3)
~71.0, ~70.5 O-CH₂-Ph

| ~30.0 | -COCH₃ |

Table 3: Predicted Mass Spectrometry (ESI+) Data

m/z Assignment Rationale
367.10 [M+H]⁺ Molecular ion peak (³⁵Cl isotope)
369.10 [M+H]⁺ Isotope peak (³⁷Cl), ~32% intensity of M

| 389.08 | [M+Na]⁺ | Sodium adduct (³⁵Cl isotope) |

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
~3050 Medium Aromatic C-H Stretch
~2920 Medium Aliphatic C-H Stretch
~1680 Strong Ketone C=O Stretch
~1600, ~1490 Medium Aromatic C=C Stretch
~1250 Strong Aryl-O-Alkyl Ether C-O Stretch

| ~750 | Strong | C-Cl Stretch |

Applications in Research and Drug Development

While 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone is primarily categorized as an organic building block for research use, its structural motifs are prevalent in molecules of pharmaceutical interest[1].

  • Scaffold for Heterocycle Synthesis: The acetophenone moiety is a classic precursor for the synthesis of various heterocyclic systems, such as chalcones, flavones, and pyrazoles, which are known to possess a wide range of biological activities[3][4].

  • Intermediate for Kinase Inhibitors: The substituted phenyl ring is a common feature in many small-molecule kinase inhibitors. The chloro- and benzyloxy- groups can be used to modulate solubility, cell permeability, and target binding affinity.

  • Pro-drug Development: The benzyl ethers can serve as protecting groups that may be cleaved in vivo to release a more active dihydroxylated compound. This strategy is often employed in pro-drug design to improve pharmacokinetic properties.

  • Fragment-Based Drug Discovery: As a well-defined molecular fragment, this compound can be used in screening libraries for fragment-based approaches to identify initial hits against therapeutic targets. Related chlorinated phenyl compounds have shown promise in the development of novel anticancer agents[5].

The combination of a halogen atom and bulky ether groups provides a unique steric and electronic profile, making it a valuable tool for medicinal chemists exploring structure-activity relationships (SAR) in lead optimization campaigns.

References

  • Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar.... Available from: [Link]

  • PubChem. Ethanone, 1-(2-chlorophenyl)-. Available from: [Link]

  • PubChem. 1,2-Bis(4-chlorophenyl)ethanone. Available from: [Link]

  • National Institutes of Health (NIH). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available from: [Link]

  • NIST WebBook. Ethanone, 1-(2-chlorophenyl)-. Available from: [Link]

  • International Journal of Scientific and Research Publications. Synthesis, X-ray diffraction study and Antimicrobial study of 1-(4-butoxy-2-hydroxyphenyl). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • MDPI. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Available from: [Link]

Sources

1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Safety Profile of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel or sparsely documented compounds. 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone (CAS No. 705963-54-8) is one such intermediate, vital for specific synthetic pathways but lacking a comprehensive, publicly available Safety Data Sheet (SDS). This guide is constructed to fill that critical gap.

As a Senior Application Scientist, my directive is not merely to present data but to build a framework for sound scientific judgment. In the absence of a dedicated SDS for this exact molecule, we will employ the established toxicological principle of structure-activity relationship (SAR). This involves a meticulous analysis of the compound's core structure and functional groups—the chloroacetophenone core and the dual benzyloxy moieties—and synthesizing a robust, inferred safety profile from well-documented analogous compounds. This document serves as a proactive, in-depth safety and handling guide for professionals, ensuring that research can proceed with the highest commitment to safety and scientific integrity.

Part 1: Physicochemical Identity and Structural Analysis

Understanding a compound's physical and structural characteristics is the foundation of a reliable safety assessment. These properties dictate its behavior, storage requirements, and potential interactions.

Structural Breakdown:

The molecule is a substituted acetophenone. Its key features contributing to its reactivity and toxicological profile are:

  • Acetophenone Core: An aromatic ketone, which serves as the backbone.

  • Chlorine Substituent: A halogen at the 5-position, which can influence metabolic pathways and environmental persistence.

  • Two Benzyloxy Groups: These large, ether-linked benzyl groups at the 2 and 4 positions significantly increase the molecule's size and lipophilicity and introduce sites for potential metabolic cleavage.

Known Properties:

PropertyValueSource
CAS Number 705963-54-8BLDpharm[1]
Molecular Formula C₂₂H₁₉ClO₃BLDpharm[1]
Molecular Weight 366.84 g/mol BLDpharm[1]
Recommended Storage Sealed in dry, 2-8°CBLDpharm[1]

Part 2: Inferred Hazard Identification and Classification

Based on the analysis of structurally related compounds such as chloroacetophenones, benzyl ethers, and other substituted aromatic ketones, the following hazards should be anticipated. This classification is provisional and assumes a conservative (worst-case) approach in the absence of direct testing data.

  • Acute Toxicity: Analogous chlorinated aromatic ketones are classified as harmful if swallowed.[2] Benzyl alcohol, a component of the benzyloxy group, also exhibits acute oral and inhalation toxicity.[3][4] Therefore, a moderate level of acute toxicity should be assumed.

  • Skin and Eye Irritation: Substituted acetophenones and benzyl ethers are frequently cited as skin and eye irritants.[2][4][5] Direct contact is likely to cause irritation.

  • Skin Sensitization: The potential to cause an allergic skin reaction (sensitization) is a known hazard for some complex aromatic molecules and should be considered a risk.[4]

  • Specific Target Organ Toxicity (STOT): Prolonged or repeated exposure to related chlorinated aromatic compounds has been linked to potential damage to organs such as the liver and kidneys.[6]

  • Aquatic Toxicity: Many chlorinated aromatic compounds are toxic or harmful to aquatic life, with long-lasting effects.[5][6][7] Proper disposal is critical to prevent environmental release.[8]

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
STOT, Repeated ExposureCategory 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects

Part 3: Safe Handling, Storage, and Personal Protection

A proactive safety culture is built on rigorous and consistently applied handling protocols. The following recommendations are based on best practices for handling novel chemical intermediates with an inferred hazard profile.

Engineering Controls: The First Line of Defense The primary method for exposure control is to handle this compound within a certified chemical fume hood to manage vapors or potential dust from the solid material. Ensure that an eyewash station and safety shower are readily accessible.[9]

Personal Protective Equipment (PPE): The Essential Barrier A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield in compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of properly after handling.[9][11]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.[6]

Storage and Hygiene:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[1][12]

  • Hygiene: Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory area.[3] Contaminated clothing should be changed immediately.

Workflow for Safe Handling and Use

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Functionality B Don Full PPE (Goggles, Lab Coat, Gloves) A->B C Gather All Necessary Equipment and Reagents B->C D Transfer Compound Inside Fume Hood C->D Begin Work E Perform Experiment D->E F Tightly Seal Container After Use E->F G Decontaminate Glassware and Work Surface F->G Complete Work H Dispose of Contaminated Waste in Labeled Bins G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone.

Part 4: Emergency Procedures and First Aid

Rapid and correct response during an emergency is crucial. All personnel handling this compound must be familiar with these procedures.

In Case of Exposure:

  • Inhalation: Immediately move the affected person to fresh air. If symptoms occur, seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]

Spill and Release Measures:

  • Small Spills: Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or silica gel.[3] Collect the material into a suitable, sealed container for disposal.[11]

  • Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways.[3][11] Contain the spill and contact emergency response personnel.

  • Ventilation: Ensure adequate ventilation during cleanup.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[10]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and hydrogen chloride (HCl) gas.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

Emergency Spill Response Protocol

Start Spill Detected A Alert Personnel & Evacuate Area (if large) Start->A B Don Full PPE (Gloves, Goggles, Respirator if needed) A->B C Contain Spill with Inert Absorbent Material B->C D Prevent Entry into Drains C->D E Carefully Collect Absorbed Material into Sealed Waste Container C->E D->E F Decontaminate Spill Area E->F End Dispose of Waste via EH&S Protocols F->End

Caption: Logical flow for responding to a chemical spill.

Part 5: Stability and Reactivity Profile

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, sealed).[10][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous or explosive reaction.[8]

  • Conditions to Avoid: Keep away from excessive heat and sources of ignition.[5][10]

  • Hazardous Decomposition Products: Thermal decomposition can release hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[10]

Conclusion: A Commitment to Informed Safety

This technical guide provides a comprehensive, inferred safety and handling framework for 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone. It is imperative for all researchers, scientists, and drug development professionals to recognize that this information is derived from the analysis of analogous structures. Therefore, this compound must be treated with the caution afforded to any new chemical entity with a potential for significant hazards. A thorough, experiment-specific risk assessment should always be conducted prior to use. By integrating these expert-derived protocols, we can advance our research objectives while upholding the highest standards of laboratory safety.

References

  • BASF. (2025, February 19). Safety data sheet - 1,2 Propylenglykol USP BMBcert® I.
  • ENG SCIENTIFIC, LLC. (2022, January 31). SAFETY DATA SHEET (SDS) - Maldonado's Method for Pancreatic Islet Cells (Solution I).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Deoxybenzoin.
  • Sigma-Aldrich. (2025, November 20). SAFETY DATA SHEET - Benzophenone.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Theobromine.
  • ChemPoint.com. (2018, October 31). SAFETY DATA SHEET - Optiphen™ BD preservative.
  • Angene Chemical. (2024, April 21). Safety Data Sheet - 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone.
  • International Paint Singapore Pte Ltd. (2020, July 19). Safety Data Sheet - INTERLINE 910 PART A.
  • Akzo Nobel. (n.d.). Safety Data Sheet - Various.
  • BLDpharm. (n.d.). 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone.
  • Med-Dent24. (2021, August 31). Safety data sheet.
  • Medline. (2019, August 28). Material Safety Data Sheet.
  • Thermo Fisher Scientific Chemicals, Inc. (2011, September 6). SAFETY DATA SHEET - Ethanone, 1-(4-chlorophenyl)-.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone.

Sources

Difference between 5-chloro-2,4-dihydroxyacetophenone and its protected benzyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, chemical, and functional distinctions between 5-chloro-2,4-dihydroxyacetophenone (CDHAP) and its regioselectively protected derivative, 1-(4-(benzyloxy)-5-chloro-2-hydroxyphenyl)ethan-1-one (4-OBn-CDHAP) .

In drug discovery, particularly for potassium-competitive acid blockers (P-CABs) like Revaprazan and flavonoid synthesis, the differentiation between these two species is critical. CDHAP serves as the raw pharmacophore scaffold, while the 4-OBn derivative represents the "activated" intermediate where the sensitive 4-hydroxyl group is masked to prevent side reactions (e.g., polymerization or non-selective alkylation) during subsequent ring-closure steps.

Part 1: Structural & Electronic Divergence

The fundamental difference between the parent molecule and its benzyl ether lies in the availability of the phenolic protons. This dictates their reactivity profiles and solubility parameters.[1]

The Intramolecular Hydrogen Bond "Lock"

In CDHAP, the hydroxyl group at the 2-position is electronically "locked" via a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen. This creates a pseudo-six-membered ring, significantly reducing the acidity and nucleophilicity of the 2-OH proton compared to the 4-OH proton.

  • CDHAP (Parent): Possesses two nucleophilic sites. The 4-OH is free, acidic (pKa ~7-8), and reactive. The 2-OH is chelated (pKa >10) and unreactive under mild conditions.

  • 4-OBn-CDHAP (Protected): The reactive 4-OH is capped with a lipophilic benzyl group. The molecule retains the 2-OH/Carbonyl chelation, which is essential for subsequent Claisen or Baker-Venkataraman condensations used to build chromone rings.

Graphviz Diagram: Reactivity Logic

The following diagram illustrates the electronic disparity that drives the regioselective protection.

ReactivityLogic CDHAP 5-Chloro-2,4-dihydroxyacetophenone (Parent) OH_2 2-OH Group (Intramolecular H-Bond) CDHAP->OH_2 Internal Lock OH_4 4-OH Group (Sterically Free / Acidic) CDHAP->OH_4 Primary Nucleophile Base Mild Base (K2CO3 / CsHCO3) OH_2->Base Resistant (High pKa) OH_4->Base Deprotonation (Low pKa) BnCl Benzyl Chloride (Electrophile) Base->BnCl Activates Product 4-O-Benzyl Ether (Protected Intermediate) BnCl->Product SN2 Attack

Figure 1: Mechanistic logic dictating the regioselective benzylation at the 4-position over the 2-position.

Part 2: Synthetic Pathways & Regioselectivity

Achieving the 4-OBn derivative requires exploiting the pKa difference described above. If strong bases (e.g., NaH) or polar protic solvents are used indiscriminately, bis-alkylation (protection of both OH groups) occurs, rendering the molecule useless for chromone synthesis.

Protocol: Regioselective Benzylation

Objective: Selectively protect the 4-OH group while leaving the 2-OH available.

Reagents:

  • Substrate: 5-chloro-2,4-dihydroxyacetophenone (1.0 eq)

  • Reagent: Benzyl bromide (BnBr) or Benzyl chloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) or Cesium Bicarbonate (
    
    
    
    )
  • Solvent: Acetone (dry) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-chloro-2,4-dihydroxyacetophenone and dry acetone (0.5 M concentration).

  • Base Addition: Add anhydrous

    
    . The suspension may turn slight yellow/orange due to phenoxide formation.
    
  • Activation: Stir at room temperature for 15 minutes to allow selective deprotonation of the 4-OH. Note: The 2-OH is not deprotonated by carbonate in acetone due to the H-bond stabilization.

  • Alkylation: Add Benzyl bromide dropwise.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (more polar) will disappear, replaced by a less polar spot (Product).
    
  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol or perform flash chromatography.

Self-Validating Check:

  • If the product is a solid that melts <100°C, check NMR.

  • Success Indicator: Presence of a singlet at ~12.5 ppm in

    
     NMR (2-OH) and disappearance of the broad 4-OH peak.
    

Part 3: Application in Drug Development (Revaprazan Context)

The transition from CDHAP to its benzyl ether is a pivotal step in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and flavonoids.

The "Privileged Scaffold" Utility

In the synthesis of drugs like Revaprazan , the acetophenone core is often modified to form a pyrimidine or tetrahydroisoquinoline structure.

  • Role of CDHAP: Provides the aromatic core and the chlorine substituent (which enhances metabolic stability and potency).

  • Role of Protection: The 4-OH must be protected (often as a benzyl or methyl ether) to prevent it from interfering with the acylation of the acetyl group during ring formation.

Synthetic Workflow Diagram

SynthesisFlow Start Start: CDHAP (Reactive 4-OH) Step1 Step 1: Protection (BnBr, K2CO3) Start->Step1 Inter Intermediate: 4-OBn-CDHAP (Lipophilic, 2-OH Active) Step1->Inter Regioselective Step2 Step 2: Claisen Condensation (with Ester/Base) Inter->Step2 Uses 2-OH Step3 Step 3: Cyclization (Acid Catalyzed) Step2->Step3 Final Target: Chromone/Flavone Core (Drug Scaffold) Step3->Final

Figure 2: The workflow transforming CDHAP into a drug scaffold via the protected intermediate.

Part 4: Analytical Characterization

Distinguishing the two compounds requires precise analytical data. The most diagnostic tool is


 NMR , specifically looking for the disappearance of the 4-OH signal and the appearance of benzylic protons.
Comparative Data Table
Feature5-chloro-2,4-dihydroxyacetophenone (CDHAP)4-O-Benzyl-5-chloro-2-hydroxyacetophenone
Molecular Weight 186.59 g/mol 276.72 g/mol
Appearance White to pale yellow crystalline powderWhite/Off-white solid (Lipophilic)
Solubility Soluble in MeOH, DMSO, dilute base. Poor in Hexane.Soluble in DCM, EtOAc, Toluene. Insoluble in water.

NMR: 2-OH

12.6 - 12.8 ppm (s)
(Sharp, H-bonded)

12.6 - 12.8 ppm (s)
(Retained)

NMR: 4-OH

10.5 - 11.0 ppm (Broad/Variable)
Absent

NMR: Benzyl
Absent

5.2 ppm (s, 2H,

)

7.3-7.5 ppm (m, 5H, Ar-H)
IR Spectrum Broad OH stretch ~3300

Sharp OH (chelated) ~3000-3100

C-O-C stretch ~1250

Interpretation
  • Retention of 2-OH: The persistence of the downfield singlet (>12 ppm) in the benzyl ether confirms that the reaction occurred only at the 4-position. If the signal at 12 ppm disappears, the reaction conditions were too harsh, leading to bis-alkylation.

  • Lipophilicity: The benzyl ether is significantly more soluble in non-polar organic solvents (DCM, Toluene), facilitating easier handling in subsequent anhydrous reactions.

References

  • National Institute of Standards and Technology (NIST). Acetophenone, 4'-hydroxy- (Analogous Reactivity Data). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Wang, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[3][4][5] Tetrahedron Letters / PubMed Central. [Link]

  • Kim, K.H., et al. (2003). Revaprazan Hydrochloride (Potassium-Competitive Acid Blocker). New Drug Approvals / Yuhan Corp Patents. [Link]

  • Ren, F., et al. (2015). Molecular dynamics study on Revaprazan and its analogue as potassium-competitive acid blockers.[6] Journal of Chemical and Pharmaceutical Research.[6] [Link]

Sources

Strategic Sourcing & Technical Validation: 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

[1]

Executive Summary

In the landscape of medicinal chemistry, 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone (CAS 705963-54-8) serves as a specialized, high-value scaffold.[1] It functions primarily as a protected resorcinol intermediate, critical for synthesizing Hsp90 inhibitors , PPAR-alpha agonists , and novel antifungal chalcones .[1]

Because this compound is often categorized as a "make-on-demand" building block rather than a bulk commodity, supply chain fragility is a significant risk for drug development programs.[1] This guide provides a dual-strategy approach: verified commercial sourcing for immediate needs and a robust internal synthesis protocol to ensure project continuity during supply shortages.[1]

The Supply Landscape: Commercial Availability

Unlike common reagents (e.g., 4-chlororesorcinol), this specific benzylated derivative has a limited supplier base.[1] Procurement teams must distinguish between stock-holding suppliers and aggregators to avoid lead-time delays.[1]

Table 1: Commercial Supplier Tiering[1]
Supplier TierPrimary VendorsAvailability StatusRecommended Use
Tier 1: Stocking BLD Pharm High Probability (In-stock)Immediate gram-scale needs for SAR studies.[1]
Tier 2: CRO/Custom Enamine , WuXi AppTec Make-on-Demand (4-6 weeks)Kilo-scale scale-up or GMP requirements.[1]
Tier 3: Aggregators MolPort, ChemSpaceVariable (Drop-shipping)Price comparison for non-urgent sourcing.[1]

Procurement Warning: Many aggregators list this compound but do not hold inventory.[1] Always request a Certificate of Analysis (CoA) dated within the last 6 months before placing a PO to verify actual stock existence.

Technical Validation: The "Trust" Protocol

When sourcing this compound from a new vendor, or synthesizing it internally, rigorous Quality Control (QC) is mandatory. The primary impurity risks are mono-benzylated byproducts and regioisomers (3-chloro vs 5-chloro).[1]

Critical Quality Attributes (CQA)
  • Identity (1H NMR):

    • Diagnostic Signal: Look for the singlet at ~2.5 ppm (Acetyl -CH3).[1]

    • Protecting Groups: Two distinct singlets for Benzyloxy -CH2- protons around 5.1–5.2 ppm (4H total).[1]

    • Aromatic Region: Two singlets for the central phenyl ring protons (H-3 and H-6) due to the para-substitution pattern relative to the shielding groups.[1] If you see doublets, you likely have the wrong regioisomer (6-chloro).[1]

  • Purity (HPLC):

    • Method: C18 Reverse Phase, Acetonitrile/Water (0.1% TFA).

    • Impurity Flag: A peak at RRT ~0.8 often indicates the mono-benzylated intermediate (phenol), which will poison subsequent palladium-catalyzed coupling reactions.[1]

Internal Synthesis: The "Expertise" Pillar

If commercial supply fails, the "Make" option is chemically straightforward but requires strict regiochemical control. The following protocol utilizes the Nencki Reaction followed by Williamson Ether Synthesis .

The Pathway Logic

We avoid direct chlorination of 2,4-bis(benzyloxy)acetophenone, as electrophilic chlorination can attack the benzylic position or cause deprotection. Instead, we introduce the chlorine atom first using 4-chlororesorcinol as the starting material.[1]

Experimental Workflow (Graphviz Diagram)

SynthesisPathwayStart4-Chlororesorcinol(CAS 95-88-5)Intermed5-Chloro-2,4-dihydroxyacetophenoneStart->IntermedStep 1:AcetylationReagent1Acetic Acid / ZnCl2(Friedel-Crafts)Reagent1->IntermedProduct1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone(CAS 705963-54-8)Intermed->ProductStep 2:Bis-O-AlkylationReagent2Benzyl Bromide / K2CO3(DMF, 60°C)Reagent2->Product

Figure 1: Validated synthetic route ensuring correct regiochemistry of the chlorine substituent.

Detailed Protocol
Step 1: Synthesis of 5-Chloro-2,4-dihydroxyacetophenone[1]
  • Charge a reaction vessel with 4-chlororesorcinol (1.0 eq) and fused ZnCl2 (1.5 eq) in glacial acetic acid.

  • Heat to 140°C for 2 hours. The reaction is driven by the thermodynamic stability of the chelated ortho-hydroxy ketone.[1]

  • Quench into ice water. The product precipitates as a solid.[1][2]

  • Purify via recrystallization from dilute ethanol.

    • Checkpoint: The product must be a solid (MP: ~150°C). If oily, residual acetic acid is present.

Step 2: Bis-Benzylation[1]
  • Dissolve the Step 1 intermediate (1.0 eq) in DMF (anhydrous).

  • Add K2CO3 (3.0 eq) and Benzyl Bromide (2.5 eq).

  • Stir at 60°C for 4 hours.

    • Note: Do not exceed 80°C to prevent O-alkylation at the acetyl oxygen (enol ether formation).[1]

  • Workup: Pour into water, extract with Ethyl Acetate.

  • Isolation: The bis-benzylated product is highly lipophilic and will crystallize from Hexane/EtOAc upon cooling.[1]

Application Context in Drug Discovery[4][5][6]

Understanding why this molecule is used helps justify the sourcing effort.[1]

  • Linker Chemistry: The acetophenone moiety serves as a "handle" for Claisen-Schmidt condensations with aromatic aldehydes.[1] This generates chalcones , a privileged scaffold in oncology (tubulin polymerization inhibitors) and infectious disease (antimalarials).

  • Resorcinol Protection: The benzyl groups act as robust protecting groups that withstand basic conditions (e.g., during aldol reactions) but can be removed cleanly via hydrogenolysis (H2/Pd-C) or Lewis acids (BCl3) at the final stage to reveal the bioactive resorcinol core.

  • Bioisosteres: The 5-chloro substituent modulates metabolic stability (blocking P450 oxidation at the phenyl ring) and increases lipophilicity compared to the parent resorcinol.[1]

References

  • National Center for Biotechnology Information. (2010). Discovery of oxybenzylglycine based PPAR alpha agonists (BMS-687453). PubMed.[1] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Friedel-Crafts Acylation of Resorcinol Derivatives. Org. Synth. Coll. Vol. 3. Retrieved from [Link]

Targeted Protein Degradation: A Methodological Framework for PROTAC Design and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous methodological framework for the design, assay development, and validation of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism, catalytically turning over target proteins through the Ubiquitin-Proteasome System (UPS).[1][2] This guide addresses the specific challenges of PROTAC development—specifically ternary complex cooperativity and the "hook effect"—and details self-validating protocols for biophysical and cellular characterization.

Part 1: Mechanistic Foundation & Event-Driven Pharmacology

The fundamental advantage of PROTACs lies in their sub-stoichiometric catalytic activity.[3] A single PROTAC molecule can induce the degradation of multiple copies of a Protein of Interest (POI).[2][4] This mechanism requires the formation of a productive ternary complex (


), which facilitates the transfer of ubiquitin from an E2 ligase to surface lysines on the POI.[2][4]
The Ubiquitin-Proteasome Workflow

The following diagram illustrates the cyclical nature of PROTAC-mediated degradation. Note that the PROTAC is regenerated after the proteasome releases the peptide fragments.

PROTAC_Mechanism PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Recruitment POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase Complex (e.g., CRBN/VHL) E3->Ternary Ubiquitination Poly-Ubiquitination (E2 -> POI) Ternary->Ubiquitination Proximity Induction Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Peptide Fragments Proteasome->Peptides Proteolysis

Figure 1: The catalytic cycle of PROTACs. The molecule is not consumed but recycled, allowing for high potency even at low exposure.

Part 2: Rational Design Principles

Effective PROTAC design is not merely linking two binders; it requires optimizing the linker length and composition to maximize cooperativity (


). Positive cooperativity implies that the ternary complex is more stable than either binary complex alone.
E3 Ligase Selection Matrix

Choosing the correct E3 ligase is critical for tissue specificity and degradation efficiency.

FeatureCereblon (CRBN)Von Hippel-Lindau (VHL)
Endogenous Ligand Thalidomide analogs (IMiDs)VHL Ligand (VH032)
Molecular Weight Low (<300 Da)Moderate (~450 Da)
Tissue Expression Ubiquitous; high in hematologic linesUbiquitous; distinct cytosolic profile
Linker Attachment Solvent-exposed region of IMiDExit vector from hydroxyproline
Key Advantage Validated clinical utility (e.g., Lenalidomide)High affinity; often yields better physicochemical properties
Potential Liability Immunomodulatory side effects (teratogenicity)Larger size can impact cell permeability

Part 3: Methodological Core & Protocols

This section details two critical assays: one for biophysical validation (TR-FRET) and one for cellular degradation (HiBiT). These are selected because they are self-validating : they contain internal controls that distinguish between true degradation and artifacts (e.g., cell death or luciferase inhibition).

Protocol 1: TR-FRET Ternary Complex Assay

Objective: To measure the formation of the


 complex and quantify cooperativity.
Why TR-FRET?  Unlike measuring simple 

, Time-Resolved Fluorescence Energy Transfer (TR-FRET) detects the proximity required for ubiquitination.

Materials:

  • Recombinant POI tagged with Fluorophore A (e.g., Tb-Donor).

  • Recombinant E3 Ligase tagged with Fluorophore B (e.g., FITC-Acceptor).

  • PROTAC titration series.[5]

Step-by-Step Workflow:

  • Preparation: Dilute Tb-POI and FITC-E3 in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127). Final concentration should be near their

    
     (typically 50–100 nM).
    
  • Titration: Add PROTAC in a 1:3 serial dilution across a 384-well low-volume plate.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) to reach equilibrium.

  • Readout: Measure fluorescence ratio (Acceptor/Donor) using a multimode plate reader (e.g., EnVision).

  • Analysis: Plot the TR-FRET ratio against log[PROTAC].

    • Success Indicator: A bell-shaped curve.[5][6][7] The rising phase indicates ternary complex formation; the falling phase indicates the "Hook Effect" (see Part 4).

Protocol 2: HiBiT Lytic Detection (Cellular Degradation)

Objective: To quantify endogenous protein degradation kinetics in live cells. Why HiBiT? This system tags the POI with a tiny 11-amino acid peptide (HiBiT).[8] It is non-disruptive compared to GFP. The signal is generated only when the cell is lysed and the HiBiT tag binds to the LgBiT protein in the reagent, making it a direct measure of protein abundance.

HiBiT_Workflow Step1 CRISPR-Cas9 Editing Insert HiBiT tag at POI locus Step2 Cell Treatment Add PROTAC (Time/Dose course) Step1->Step2 Step3 Lytic Step Add LgBiT + Substrate Buffer Step2->Step3 Step4 Complementation HiBiT binds LgBiT -> Functional Luciferase Step3->Step4 Step5 Data Output Luminescence ~ [Protein Concentration] Step4->Step5

Figure 2: The HiBiT lytic detection workflow for quantifying intracellular protein levels.

Step-by-Step Workflow:

  • Cell Engineering: Use CRISPR-Cas9 to knock in the HiBiT tag (VSGWRLFKKIS) at the N- or C-terminus of the POI in HEK293 or relevant disease lines.

  • Seeding: Plate HiBiT-POI cells in 96-well white-walled plates (5,000 cells/well). Allow adhesion overnight.[5]

  • Treatment: Treat cells with PROTAC (0.1 nM – 10 µM) for the desired timepoint (typically 4–24 hours).

  • Lysis & Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate).

  • Equilibration: Shake at 300 rpm for 10 minutes.

  • Measurement: Read luminescence.

  • Normalization: Normalize to vehicle (DMSO) control to calculate

    
     (concentration for 50% degradation) and 
    
    
    
    (maximum degradation depth).

Part 4: Troubleshooting & The "Hook Effect"

A common point of failure in PROTAC assays is misinterpreting the Hook Effect . This phenomenon occurs at high PROTAC concentrations where the molecule saturates the binding sites on both the POI and the E3 ligase individually, preventing them from coming together.[9]

Mechanistic Explanation
  • Low [PROTAC]: Formation of binary complexes (

    
     or 
    
    
    
    ).
  • Optimal [PROTAC]: Formation of ternary complexes (

    
    ).
    
  • High [PROTAC]: Excess PROTAC creates two separate populations of binary complexes, inhibiting the ternary interaction.

Diagnostic Check: If your TR-FRET or degradation curve plateaus and then decreases (or signal returns to baseline) at high concentrations, this is the Hook Effect. It confirms the mechanism is PROTAC-driven and not non-specific toxicity. If you do not see a Hook Effect at very high concentrations (>10 µM), verify that your linker is not causing non-specific aggregation.

References

  • Nature Reviews Drug Discovery. The ubiquitin system: from cell biology to drug discovery. (2025).[1][6] Retrieved from

  • Promega Corporation. HiBiT Protein Tagging System for Targeted Protein Degradation.[8] Retrieved from

  • ACS Pharmacology & Translational Science. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021).[10][11] Retrieved from

  • Journal of Medicinal Chemistry. Unhooking the Hook: Optimization of the Aurora A Targeting PROTAC. (2026).[1][10][11][12] Retrieved from

  • Frontiers in Pharmacology. PROTAC: a revolutionary technology propelling small molecule drugs. (2025).[1][6] Retrieved from

Sources

An In-depth Technical Guide to the Chemoselective Hydrogenolysis of Benzyl Ethers in Chlorophenyl Ethanones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cleavage of benzyl ethers is a cornerstone of protective group chemistry in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive technical overview of the hydrogenolytic debenzylation of a challenging substrate class: chlorophenyl ethanones. These molecules, possessing a benzyl ether, an aryl chloride, and a ketone functionality, present a significant chemoselectivity challenge. This document delves into the mechanistic underpinnings of the reaction, offers a detailed analysis of catalyst selection and reaction optimization, and provides experimentally validated protocols for achieving high yields of the desired 2-hydroxy-5-chloroacetophenone while minimizing competing side reactions such as dehalogenation and ketone reduction. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of this transformation.

Introduction: The Chemoselectivity Challenge

The benzyl ether is a widely employed protecting group for hydroxyl functionalities due to its robustness under a variety of reaction conditions. Its removal via catalytic hydrogenolysis is generally a clean and efficient process, yielding the desired alcohol and toluene as the sole byproduct.[1] However, the presence of other reducible functional groups within the substrate molecule can lead to a complex mixture of products, thereby complicating purification and reducing the overall yield of the desired compound.

The subject of this guide, the hydrogenolysis of benzyl ethers in chlorophenyl ethanones (e.g., 2-(benzyloxy)-5-chloroacetophenone), presents a classic chemoselectivity triad:

  • Desired Reaction: Cleavage of the benzyl C-O bond (debenzylation).

  • Undesired Side Reaction 1: Cleavage of the aryl C-Cl bond (dehalogenation).

  • Undesired Side Reaction 2: Reduction of the ketone C=O bond.

Achieving a high yield of the target 2-hydroxy-5-chloroacetophenone necessitates a carefully orchestrated interplay of catalyst, hydrogen source, and reaction conditions to navigate these competing pathways.

Mechanistic Considerations

The catalytic hydrogenolysis of a benzyl ether over a palladium catalyst is generally understood to proceed through a series of steps on the catalyst surface. The process begins with the oxidative addition of the benzyl C-O bond to the Pd(0) surface, forming a Pd(II) intermediate. This is followed by hydrogenolysis to release the deprotected alcohol and toluene, regenerating the active Pd(0) catalyst.[2]

The primary challenge in the hydrogenolysis of chlorophenyl ethanones lies in the relative rates of the desired debenzylation versus the undesired dehalogenation and ketone reduction. The C-Cl bond can also undergo oxidative addition to the palladium surface, leading to hydrodehalogenation. Similarly, the ketone functionality can be reduced to a secondary alcohol. The key to a successful and selective transformation is to employ a catalytic system that preferentially activates the benzylic C-O bond over the C-Cl and C=O bonds.

Catalyst Selection and Optimization

The choice of catalyst is paramount in achieving chemoselective debenzylation. Palladium-based catalysts are generally preferred over platinum or rhodium, as the latter tend to be more aggressive and can promote aromatic ring saturation.[3]

Palladium on Carbon (Pd/C)

Palladium on activated carbon (Pd/C) is the most common catalyst for benzyl ether hydrogenolysis. However, the properties of the Pd/C catalyst, such as metal loading, particle size, and the nature of the carbon support, can significantly impact selectivity. For substrates containing aryl chlorides, a careful selection of the Pd/C catalyst is crucial. Studies have shown that different grades of Pd/C can exhibit vastly different selectivities for debenzylation versus dehalogenation.[4]

Catalyst Modifiers and Additives

To enhance selectivity, various additives can be employed to modulate the activity of the palladium catalyst.

  • Nitrogen-Containing Bases: Pyridine and ethylenediamine have been used as "catalyst poisons" to temper the activity of Pd/C. These additives can selectively inhibit the hydrogenolysis of the benzyl ether while allowing for the reduction of other functional groups. Conversely, in the context of preserving the aryl chloride, their role is to attenuate the catalyst's activity towards dehalogenation.[5]

  • Acidic/Basic Conditions: The pH of the reaction medium can have a profound effect on selectivity. Acidic conditions are generally reported to favor debenzylation over dehalogenation. The addition of a non-nucleophilic acid can protonate the ether oxygen, facilitating its cleavage. Conversely, basic conditions often promote dehalogenation.

Hydrogenation Techniques

Two primary techniques are employed for the hydrogenolysis of benzyl ethers: standard hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH).

Standard Hydrogenation (H₂ Gas)

This is the traditional method, involving the use of hydrogen gas, typically at pressures ranging from atmospheric to several atmospheres. While effective, it requires specialized equipment (e.g., a Parr hydrogenator) and careful handling of flammable hydrogen gas.

Catalytic Transfer Hydrogenolysis (CTH)

CTH offers a safer and often more convenient alternative to using hydrogen gas. In this technique, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common hydrogen donors include:

  • Ammonium formate (HCO₂NH₄): A widely used and effective hydrogen donor for CTH.[6]

  • Formic acid (HCO₂H): Another common hydrogen donor, often used in combination with an amine base.

  • Cyclohexene/1,4-Cyclohexadiene: These can also serve as effective hydrogen donors.

The choice of hydrogen donor can influence the selectivity of the reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the chemoselective hydrogenolysis of 2-(benzyloxy)-5-chloroacetophenone to 2-hydroxy-5-chloroacetophenone.

Protocol 1: Standard Hydrogenolysis using Pd/C and H₂ Gas

This protocol is a general procedure that can be optimized by varying the catalyst loading, hydrogen pressure, and temperature.

Diagram of the Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve 2-(benzyloxy)-5-chloroacetophenone in a suitable solvent (e.g., Ethanol, Ethyl Acetate) B Add Pd/C catalyst (5-10 mol% Pd) to the solution A->B C Place the reaction mixture in a pressure vessel B->C D Purge the vessel with N₂ then H₂ (3x) E Pressurize with H₂ (1-4 atm) D->E F Stir vigorously at room temperature E->F G Monitor reaction by TLC or LC-MS F->G H Carefully vent H₂ and purge with N₂ I Filter the reaction mixture through Celite® H->I J Wash the filter cake with the solvent I->J K Concentrate the filtrate under reduced pressure J->K L Purify the crude product (e.g., chromatography) K->L

Caption: Standard Hydrogenolysis Workflow.

Materials:

  • 2-(benzyloxy)-5-chloroacetophenone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate (anhydrous)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve 2-(benzyloxy)-5-chloroacetophenone (1.0 eq) in ethanol or ethyl acetate (0.1-0.2 M).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the vessel and purge the system by evacuating and backfilling with nitrogen gas three times, followed by evacuating and backfilling with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate

This protocol offers a convenient alternative to the use of hydrogen gas.

Diagram of the CTH Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 2-(benzyloxy)-5-chloroacetophenone in Methanol B Add Pd/C catalyst (5-10 mol% Pd) A->B C Add Ammonium Formate (3-5 eq) B->C D Heat the reaction mixture to reflux E Monitor reaction by TLC or LC-MS D->E F Cool the reaction mixture to room temperature G Filter through Celite® F->G H Wash the filter cake with Methanol G->H I Concentrate the filtrate H->I J Purify the crude product I->J

Caption: Catalytic Transfer Hydrogenolysis Workflow.

Materials:

  • 2-(benzyloxy)-5-chloroacetophenone

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (anhydrous)

  • Celite®

Procedure:

  • To a solution of 2-(benzyloxy)-5-chloroacetophenone (1.0 eq) in methanol (0.1-0.2 M) in a round-bottom flask equipped with a reflux condenser, add 10% Pd/C (5-10 mol% Pd).

  • Add ammonium formate (3-5 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product as needed.

Data Presentation: Comparative Analysis

The following table summarizes typical reaction conditions and outcomes for the hydrogenolysis of benzyl ethers in the presence of other reducible groups, providing a basis for optimizing the reaction for chlorophenyl ethanone substrates.

CatalystHydrogen SourceSolventAdditiveTemp (°C)Time (h)Debenzylation Yield (%)Dehalogenation (%)Ketone Reduction (%)Reference
10% Pd/CH₂ (1 atm)EthanolNone254-8>95VariableMinimal[6]
5% Pd/CH₂ (45 psig)Ethyl AcetateNone252-4HighLow with specific catalystsNot specified[4]
10% Pd/CHCO₂NH₄MethanolNoneReflux0.5-2>90VariableMinimal[6]
Pd(OH)₂/CH₂ (1 atm)MethanolNone251-3>95Generally lowMinimal[7]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Adding a fresh portion of the catalyst may help drive the reaction to completion. Ensure vigorous stirring to overcome mass transfer limitations.

  • Significant Dehalogenation: If dehalogenation is a major side reaction, consider switching to a less active catalyst, such as a lower loading of Pd/C, or using a catalyst modifier like pyridine. Running the reaction under slightly acidic conditions (e.g., using acetic acid as a co-solvent) can also suppress dehalogenation.

  • Ketone Reduction: If reduction of the ketone is observed, using a milder hydrogen source in CTH or running the reaction at a lower hydrogen pressure and temperature can be beneficial. In some cases, a different catalyst, such as certain nickel catalysts, may offer better chemoselectivity for debenzylation over ketone reduction.[4][8]

Conclusion

The chemoselective hydrogenolysis of benzyl ethers in chlorophenyl ethanones is a challenging yet achievable transformation. A thorough understanding of the underlying mechanisms, careful selection of the catalyst and reaction conditions, and meticulous experimental execution are the keys to success. This guide provides the fundamental knowledge and practical protocols to enable researchers and drug development professionals to confidently approach this complex deprotection step, thereby streamlining synthetic routes and improving overall efficiency.

References

  • Aggarwal, K., Bartwal, G., & Khurana, J. M. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 149(12), 2231–2235.
  • Chen, J. P., et al. (2005). Selective Debenzylation in the Presence of Aromatic Chlorine on Pd/C Catalysts: Effects of Catalyst Types and Reaction Kinetics. In Catalysis of Organic Reactions (Vol. 108, pp. 249-260). CRC Press.
  • J. M. Khurana, R. Arora, Synthesis, 2009, 1127-1130.
  • Taylor & Francis. (2005). Selective Debenzylation in the Presence of Aromatic Chlorine on Pd/C C. Taylor & Francis eBooks.
  • Yoshida, K., Nakajima, S., Wakamatsu, T., Ban, Y., & Shibasaki, M. (1988). A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions. Heterocycles, 27(5), 1167.
  • Schäfer, C., Ellstrom, C. J., Cho, H., & Török, B. (2017). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Green Chemistry, 19(5), 1334–1341.
  • Sajiki, H., Hattori, K., & Hirota, K. (1998). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. The Journal of Organic Chemistry, 63(22), 7990-7992.
  • Request PDF. (2022). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds.
  • MSU Chemistry. (2011). CrO Hydrogenolysis Catalyzed by Pd-PMHS Nanoparticles in the Company of Chloroarenes.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Griffith Research Online. (n.d.).
  • BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • UCL Discovery. (n.d.).
  • Google Patents. (n.d.). CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.
  • SiliCycle. (2011).
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. European Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Hydrogenolysis. Reagents and conditions: (a) H2, Pd/C, EtOAc, rt, 24 h,....
  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone.
  • Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups.
  • Patsnap. (2015, March 11). Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone.
  • Wang, X., et al. (2023). Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides.
  • Royal Society of Chemistry. (n.d.). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Palladium-Catalyzed C-H Bond Acylation of Acetanilides with Benzylic Alcohols under Aqueous Conditions.

Sources

Vilsmeier-Haack formylation of deprotected 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Vilsmeier-Haack transformation of 1-(5-chloro-2,4-dihydroxyphenyl)ethanone (the deprotected form of 1-(2,4-bis(benzyloxy)-5-chlorophenyl)ethanone).

Executive Summary for Researchers: Performing a Vilsmeier-Haack reaction on a 2-hydroxyacetophenone derivative does not yield a simple benzaldehyde. Instead, it triggers a cyclization-formylation cascade , converting the acetophenone into a 3-formylchromone (4-oxo-4H-chromene-3-carbaldehyde). Therefore, the target product of this protocol is 6-chloro-7-hydroxy-3-formylchromone . This scaffold is a privileged structure in drug discovery, serving as a precursor for Schiff bases, flavonoids, and heterocyclic pharmacophores.

Reaction Logic & Mechanistic Insight

The Substrate Transformation

The starting material, generated by the deprotection of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone, is 1-(5-chloro-2,4-dihydroxyphenyl)ethanone .

  • Chemical Logic: The presence of a free hydroxyl group at the ortho position (C2-OH) relative to the acetyl group changes the reaction trajectory. The Vilsmeier reagent attacks the activated acetyl group first, forming a

    
    -chlorovinyl iminium intermediate. The adjacent phenoxide (C2-OH) then performs an intramolecular nucleophilic attack, closing the pyrone ring.
    
  • Regioselectivity: While the C4-OH (para to acetyl) activates the ring, the thermodynamics of ring closure drive the reaction toward the chromone rather than simple aromatic formylation.

Mechanistic Pathway (Graphviz)

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloromethyliminium Salt (Vilsmeier Reagent) Reagents->VilsmeierReagent Electrophile Formation Substrate 1-(5-chloro-2,4-dihydroxyphenyl)ethanone Intermediate1 Acetyl Enol Attack (Formation of C-C bond) Substrate->Intermediate1 + Vilsmeier Reagent Intermediate2 β-Chlorovinyl Iminium Species Intermediate1->Intermediate2 - HOPCl2 Cyclization Intramolecular Nucleophilic Attack (C2-OH attacks Iminium) Intermediate2->Cyclization Ring Closure Hydrolysis Aqueous Workup (Hydrolysis of amine) Cyclization->Hydrolysis + H2O Product 6-Chloro-7-hydroxy-3-formylchromone Hydrolysis->Product - Me2NH

Caption: The cascade mechanism converting the 2-hydroxyacetophenone derivative into the 3-formylchromone scaffold via the Vilsmeier reagent.

Experimental Protocol

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Reactant1-(5-chloro-2,4-dihydroxyphenyl)ethanone
POCl₃ 3.0 - 5.0ReagentPhosphorus oxychloride; excess ensures complete cyclization.
DMF 10.0+Solvent/ReagentN,N-Dimethylformamide; acts as solvent and reactant source.
Ice Water ExcessQuenchEssential for hydrolysis of the iminium salt.
Step-by-Step Methodology

Phase 1: Generation of Vilsmeier Reagent (In Situ)

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a calcium chloride (

    
    ) drying tube (or nitrogen inlet).
    
  • Cooling: Charge the flask with anhydrous DMF (10–15 mL per gram of substrate). Cool the solvent to 0–5°C using an ice-salt bath.

  • Addition: Add

    
     (3.0–5.0 equivalents) dropwise over 20–30 minutes.
    
    • Critical Control: Maintain temperature below 10°C. The formation of the Vilsmeier salt is exothermic. A white or pale yellow precipitate (the chloroiminium salt) may form.

  • Activation: Stir the mixture at 0–5°C for an additional 30 minutes to ensure complete reagent formation.

Phase 2: Substrate Addition & Cyclization

  • Solubilization: Dissolve the substrate (1-(5-chloro-2,4-dihydroxyphenyl)ethanone) in a minimum volume of anhydrous DMF.

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

    • Observation: The mixture typically turns from pale yellow to deep orange or red as the complex forms.

  • Heating: Remove the ice bath. Allow the reaction to warm to room temperature, then heat to 50–60°C for 4–6 hours.

    • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). The starting material (acetophenone) will disappear, and a new, more polar spot (chromone aldehyde) will appear.

    • Note: Do not overheat (>80°C) to avoid chlorination of the C7-hydroxyl group (replacing -OH with -Cl).

Phase 3: Workup & Isolation

  • Quenching: Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.

  • Hydrolysis: Stir the aqueous suspension for 2–4 hours (or overnight).

    • Why? The intermediate is a stable iminium salt. Extended stirring in water is required to hydrolyze it to the aldehyde.

  • Precipitation: The product, 6-chloro-7-hydroxy-3-formylchromone , usually precipitates as a solid.

  • Filtration: Filter the solid under vacuum. Wash copiously with cold water to remove residual DMF and phosphoric acid.

  • Purification: Recrystallize from Ethanol or DMF/Ethanol mixture.

    • Expected Appearance: Pale yellow to crystalline needles.

Critical Troubleshooting & Optimization

Controlling Side Reactions

The most common side reaction for poly-hydroxy substrates is the conversion of the phenol (-OH) to an aryl chloride (-Cl).

  • Risk Factor: High temperatures (>80°C) and large excesses of

    
    .
    
  • Mitigation: Keep the reaction temperature at 50–60°C. The C7-OH (originally C4-OH) is electron-rich and less prone to nucleophilic displacement by chloride than less activated positions, but thermal control is paramount.

Handling the C7-Hydroxyl Group

In some protocols, the C7-hydroxyl group may form a formate ester during the reaction.

  • Observation: If the NMR shows an unexpected singlet around 8.0–8.3 ppm (formate proton) and the mass is +28 units higher, the formate ester has formed.

  • Correction: This is easily cleaved during the aqueous workup. If it persists, treat the crude solid with mild aqueous base (

    
    ) for 30 minutes, then re-acidify to precipitate the free phenol.
    

Validated Characterization Data (Expected)

TechniqueSignal/PeakAssignment
¹H NMR (DMSO-d₆)

10.0 - 10.2 ppm (s, 1H)
-CHO (Aldehyde)

8.8 - 9.0 ppm (s, 1H)
H-2 (Chromone ring proton)

11.0 - 12.0 ppm (br s, 1H)
-OH (Phenolic, C7)

7.0 - 8.2 ppm (m, 2H)
Ar-H (Aromatic protons H5, H8)
IR (KBr)1680 - 1700 cm⁻¹C=O (Aldehyde)
1640 - 1650 cm⁻¹C=O (Chromone Carbonyl, conjugated)
3200 - 3400 cm⁻¹-OH (Broad stretch)

References

  • Synthesis of 3-Formylchromones: Nandgaonkar, A. P., et al. "Synthesis of Substituted 3-Formyl Chromones."[1] Asian Journal of Chemistry, vol. 17, no. 3, 2005, pp. 2017-2018. Link

  • Vilsmeier-Haack Mechanism on Acetophenones: Ali, T. E. "Synthesis and Reaction of 3-Formylchromones." Sciforum, 1997.[2] Link

  • General Vilsmeier-Haack Methodology: Jones, G., and Stanforth, S. P.[3][4] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, vol. 56, 2000, pp. 355-659. Link

  • Chromone Scaffold Utility: Reis, J., et al. "Chromone as a Privileged Scaffold in Drug Discovery."[5] Journal of Medicinal Chemistry, 2023. Link (General reference for scaffold utility).

Sources

Troubleshooting regioselectivity in 5-chloro-2,4-dihydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity in 5-Chloro-2,4-Dihydroxyacetophenone Synthesis Content Type: Technical Whitepaper Audience: Senior Chemists & Process Development Scientists

Executive Summary

Synthesizing 5-chloro-2,4-dihydroxyacetophenone presents a classic problem in aromatic regioselectivity: distinguishing between two electronically activated but sterically distinct positions (C3 and C5) on the resorcinol ring.

While direct chlorination of 2,4-dihydroxyacetophenone (resacetophenone) is theoretically straightforward, it frequently results in inseparable mixtures of the 3-chloro isomer , 3,5-dichloro byproduct , and unreacted starting material. This guide provides a root-cause analysis of these regioselectivity failures and outlines two validated protocols:

  • The "Rescue" Protocol: Optimizing direct chlorination for existing batches of resacetophenone.

  • The "Design" Protocol: A superior retrosynthetic approach (Nencki Reaction) that guarantees regiocontrol by installing the chlorine before acylation.

Part 1: The Mechanistic Landscape

To troubleshoot, one must first understand the electronic and steric forces at play.

The Substrate: 2,4-Dihydroxyacetophenone

In this molecule, the directing effects are competitive:

  • C-1 (Acetyl): Electron-withdrawing (meta-director), deactivates C-3 and C-5.

  • C-2 (Hydroxyl): Strong activator (ortho/para). Forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the conformation and slightly reduces the electron-donating capacity of the C-2 oxygen into the ring.

  • C-4 (Hydroxyl): Strong activator (ortho/para). Freely donates electron density.

The Conflict: C-3 vs. C-5
  • Position 3 (The Electronic Trap): Located between two hydroxyl groups. It is the most electron-rich site (synergistic activation). However, it is sterically crowded.

  • Position 5 (The Target): Ortho to the C-4 hydroxyl and meta to the acetyl. It is activated but less so than C-3. However, it is sterically open.

The Troubleshooting Thesis: Direct chlorination fails when reaction conditions (high temp, polar solvents) favor thermodynamic control or indiscriminate high-energy reactants, leading to attack at the electron-rich C-3. Success requires kinetic control favoring the sterically accessible C-5.

ReactionPathway Start 2,4-Dihydroxyacetophenone TS_3 TS: C-3 Attack (Sterically Hindered) Start->TS_3 High Temp / Polar Solvent TS_5 TS: C-5 Attack (Sterically Favored) Start->TS_5 Low Temp / Non-Polar Solvent Prod_3 3-Chloro Isomer (Undesired Impurity) TS_3->Prod_3 Prod_5 5-Chloro-2,4-dihydroxyacetophenone (Target) TS_5->Prod_5 Prod_Di 3,5-Dichloro Product (Over-chlorination) Prod_3->Prod_Di Excess Cl2 Prod_5->Prod_Di Excess Cl2

Figure 1: Kinetic vs. Thermodynamic pathways in the chlorination of resacetophenone.

Part 2: Route Analysis & Troubleshooting

Method A: Direct Chlorination (The "Rescue" Route)

Use this if you are committed to using 2,4-dihydroxyacetophenone as your starting material.

The Problem: Using standard


 gas or high-concentration Sulfuryl Chloride (

) often yields a 60:40 mixture of 3-Cl/5-Cl isomers.

The Solution: Use Sulfuryl Chloride (


)  in Chloroform (

)
at controlled temperatures.
  • Why Chloroform? Non-polar solvents support the intramolecular H-bond between the C-2 OH and the Carbonyl. This "ties up" the C-2 OH, making the C-4 OH the dominant director. The C-4 OH directs ortho to itself (Position 3 and 5). Since Position 3 is crowded, Position 5 becomes the kinetic favorite.

  • Why

    
    ?  It releases 
    
    
    
    more slowly than chlorine gas, allowing for higher selectivity.
Protocol A: Optimized Direct Chlorination
  • Setup: Charge a 3-neck flask with 2,4-dihydroxyacetophenone (10.0 g, 65.7 mmol) and Chloroform (100 mL) .

  • Temperature: Cool the suspension to 0°C in an ice/salt bath.

  • Addition: Dilute Sulfuryl Chloride (5.3 mL, 65.7 mmol, 1.0 eq) in Chloroform (20 mL) . Add this solution dropwise over 60 minutes .

    • Critical Control Point: Do not rush addition. A high local concentration of

      
       causes over-chlorination.
      
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Quench: Pour mixture into ice water (200 mL).

  • Workup: Separate the organic layer. Wash with water (2x) and brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (ratio 1:1).

    • Note: If 3-chloro isomer persists (>5%), column chromatography (Hexane/EtOAc) is required as recrystallization is often insufficient for isomer separation.

Method B: The Nencki Reaction (The "Design" Route)

Use this for high-purity requirements or scale-up. This route eliminates the regioselectivity ambiguity entirely.

The Logic: Instead of chlorinating the ketone, we chlorinate the ring first (making 4-chlororesorcinol) and then attach the acetyl group.

  • 4-Chlororesorcinol: Commercially available or easily made.

  • Acetylation: The Friedel-Crafts/Nencki reaction on 4-chlororesorcinol has only one favorable site: Position 6 (which corresponds to Position 5 in the final acetophenone). The position between the OH and Cl is too hindered.

Protocol B: The Modified Nencki Synthesis
  • Reagents: 4-Chlororesorcinol (14.4 g, 100 mmol) , Zinc Chloride (anhydrous, 15.0 g) , Glacial Acetic Acid (20 mL) .

  • Activation: Melt the anhydrous

    
     in the acetic acid in a round-bottom flask at 120°C .
    
  • Addition: Add 4-chlororesorcinol to the hot solution.

  • Reaction: Heat to 140°C for 2 hours. The reaction mass will turn viscous and deep red/orange.

    • Mechanism:[1]

      
       coordinates with acetic acid to form an acylium-like species (
      
      
      
      ) which attacks the resorcinol ring.
  • Quench: Cool to 80°C. Slowly add dilute HCl (1:1, 50 mL) to break the zinc chelate complex.

    • Safety: Exothermic reaction.[2]

  • Isolation: Cool to 5°C. The product precipitates as a solid. Filter and wash with cold water.[3][4]

  • Yield: Typically >85% with >98% regiopurity.

RouteComparison cluster_0 Method A: Direct Chlorination (Risky) cluster_1 Method B: Nencki Route (Recommended) Step1 2,4-Dihydroxyacetophenone Step2 Add SO2Cl2 / CHCl3 Step1->Step2 Result1 Mixture: 5-Cl (Major) + 3-Cl (Minor) Step2->Result1 StepA Resorcinol StepB Chlorination -> 4-Chlororesorcinol StepA->StepB StepC ZnCl2 / AcOH (Nencki) StepB->StepC Result2 5-Chloro-2,4-dihydroxyacetophenone (Single Regioisomer) StepC->Result2

Figure 2: Strategic comparison of synthetic routes.

Part 3: Critical Parameters & Data

Solvent Effects on Regioselectivity (Method A)

The choice of solvent dictates the hydrogen-bonding network and, consequently, the ratio of 5-Cl to 3-Cl product.

SolventDielectric ConstantMajor Product5-Cl : 3-Cl RatioNotes
Chloroform (

)
4.85-Chloro 90 : 10 Non-polar; promotes intramolecular H-bond.
Diethyl Ether 4.35-Chloro85 : 15Good, but volatility makes temp control harder.
Acetic Acid 6.2Mixture60 : 40Competes for H-bonding; activates C-3.
Methanol 33.0Mixture50 : 50Disrupts intramolecular H-bonds completely.
Analytical Validation (NMR)

To confirm you have the correct isomer, examine the aromatic proton signals in


-NMR (DMSO-d6).
  • 5-Chloro Isomer (Target):

    • Protons at C-3 and C-6 are singlets (para to each other, no coupling).

    • 
       ~6.6 ppm (s, 1H, H-3) 
      
    • 
       ~7.8 ppm (s, 1H, H-6) 
      
  • 3-Chloro Isomer (Impurity):

    • Protons at C-5 and C-6 are ortho to each other (doublets).

    • 
       ~7.0 ppm (d, J=8Hz, H-5) 
      
    • 
       ~7.6 ppm (d, J=8Hz, H-6) 
      

References

  • Synthesis of 4-Chlororesorcinol (Precursor for Method B)

    • ChemicalBook Synthesis Data. "4-Chlororesorcinol synthesis via SO2Cl2."
  • Regioselective Chlorination using Sulfuryl Chloride

    • Molecules (MDPI).
  • Nencki Reaction Conditions (Zinc Chloride/Acetic Acid)

    • Organic Syntheses.[4][5] "2,5-Dihydroxyacetophenone (General Nencki Protocol)." Coll. Vol. 4, p.836.

  • Troubleshooting Sulfuryl Chloride Reactions

    • BenchChem Technical Support.[2] "Chlorination of Diketones with Sulfuryl Chloride: Troubleshooting & Optimization."

Sources

Controlling side reactions in aldol condensation of protected acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acetophenone Paradox

In drug discovery, protected acetophenones are ubiquitous intermediates, serving as the scaffold for chalcones, flavonoids, and various heterocyclic pharmacophores. However, they present a unique synthetic challenge—the "Acetophenone Paradox."

While acetophenones are sufficiently acidic (


) to form enolates, they are sterically bulkier and electronically less electrophilic than aldehydes. In a typical cross-aldol reaction, this leads to a critical competition: the rate of the desired cross-reaction often rivals the rate of homodimerization (self-condensation) , yielding the parasitic side-product dypnone . Furthermore, the protecting groups (PG) required to mask labile functionalities (phenols, amines) introduce a third variable: chemical compatibility with the activation conditions.

This guide details the mechanistic causality of these failures and provides two self-validating protocols to suppress side reactions: Thermodynamic Optimization (Modified Claisen-Schmidt) and Kinetic Control (Mukaiyama Aldol) .

Mechanistic Analysis of Side Reactions

To control the reaction, one must first visualize the competing pathways. The primary failure mode is not a lack of reactivity, but a lack of selectivity between the enolate attacking the aldehyde (desired) versus attacking another ketone molecule (dypnone formation).

The Dypnone Trap

Under basic conditions, the acetophenone enolate is in equilibrium. If the electrophilic partner (aldehyde) is unreactive or present in low concentration, the enolate attacks the neutral acetophenone. This intermediate dehydrates rapidly due to the formation of a conjugated system, rendering the reaction irreversible and consuming 50% of your starting material.

Protecting Group Vulnerabilities[1]
  • Base-Labile PGs: Acetyl/Benzoyl esters will hydrolyze in NaOH/KOH (Classic Aldol).

  • Acid/Lewis-Acid Labile PGs: Acetals (MOM, THP) and Silyl ethers (TBS, TBDMS) may degrade under TiCl

    
     (Mukaiyama) conditions if not buffered or temperature-controlled.
    
Pathway Visualization

The following diagram maps the kinetic competition. Note the "Red Zone" indicating irreversible side reactions.

AldolPathways Start Protected Acetophenone Enolate Enolate Species Start->Enolate Base/Lewis Acid CrossAldol β-Hydroxy Ketone (Desired Intermediate) Enolate->CrossAldol + Aldehyde (k_cross) SelfAldol Self-Condensation Intermediate Enolate->SelfAldol + Ketone (k_self) Aldehyde Electrophile (Aldehyde) Chalcone Chalcone Product (Target) CrossAldol->Chalcone - H2O (Dehydration) Dypnone Dypnone (Side Product) SelfAldol->Dypnone Irreversible Dehydration Polymer Oligomers/Tars Dypnone->Polymer Further rxn

Figure 1: Kinetic competition between cross-aldol condensation and dypnone formation. Success depends on maximizing


 over 

.

Strategic Protocol Selection

Select your method based on the protecting group stability and the reactivity of the aldehyde partner.

Protecting Group Compatibility Matrix
Protecting Group (PG)Method A: Modified Claisen-Schmidt (NaOH/EtOH)Method B: Mukaiyama (TiCl

/DCM)
Recommendation
MOM (Methoxymethyl) ✅ Stable⚠️ Risk (Lewis Acid chelation)Use Method A
TBS/TBDMS (Silyl) ✅ Stable❌ Unstable (TiCl

cleaves silyl)
Use Method A or BF

·OEt

Bn (Benzyl) ✅ Stable✅ StableUniversal
Ac/Bz (Esters) ❌ Hydrolysis✅ StableUse Method B
Boc (Carbamate) ✅ Stable⚠️ Risk (Acid labile)Use Method A

Method A: Modified Claisen-Schmidt (Thermodynamic Control)

Best for: Base-stable PGs (MOM, Benzyl, Silyl) and non-enolizable aldehydes (e.g., substituted benzaldehydes). The Fix: To prevent dypnone formation, we must keep the concentration of free ketone low relative to the aldehyde. We achieve this via Inverse Addition .

Experimental Protocol
  • Preparation of Electrophile Pool:

    • In a round-bottom flask, dissolve the Aldehyde (1.2 equiv) in Ethanol (0.5 M concentration).

    • Add aqueous NaOH (2.0 equiv, 10% w/v solution).

    • Cool the mixture to 0°C. Reasoning: Lower temperature favors the cross-reaction equilibrium over the higher activation energy self-condensation.

  • Controlled Addition (The Critical Step):

    • Dissolve the Protected Acetophenone (1.0 equiv) in a minimal amount of Ethanol.

    • Add the ketone solution dropwise to the aldehyde/base mixture over 30–60 minutes using a syringe pump or addition funnel.

    • Mechanism:[1][2][3][4][5][6][7] This ensures the enolate is generated in the presence of a large excess of electrophile (aldehyde), statistically forcing the cross-reaction.

  • Reaction & Workup:

    • Allow to warm to room temperature and stir for 4–12 hours.

    • Monitor via TLC. If the intermediate aldol (β-hydroxy ketone) persists, heat to 40°C to drive dehydration to the chalcone.

    • Quench: Pour into ice-cold dilute HCl (pH ~4).

    • Purification: Recrystallization from EtOH is often sufficient for chalcones; otherwise, flash chromatography (Hex/EtOAc).

Method B: The Mukaiyama Aldol (Kinetic Control)

Best for: Base-sensitive PGs (Esters), enolizable aldehydes, or when high stereoselectivity is required. The Fix: This method decouples enolization from C-C bond formation. We pre-form a Silyl Enol Ether , which is nucleophilic but neutral and cannot react with itself.

Workflow Diagram

Mukaiyama Step1 1. Enol Silane Formation (TMSCl, NEt3, Acetophenone) Step2 2. Activation (Aldehyde + TiCl4, -78°C) Step1->Step2 Purify Silane Step3 3. Addition (Add Enol Silane to Activated Aldehyde) Step2->Step3 Kinetic Control Step4 4. Aqueous Workup (Hydrolysis of Titanate) Step3->Step4

Figure 2: Step-wise execution of the Mukaiyama Aldol reaction.

Experimental Protocol
  • Step 1: Synthesis of Silyl Enol Ether

    • Dissolve protected acetophenone (1.0 equiv) in dry DCM.

    • Add

      
       (1.2 equiv) and TMSCl (1.1 equiv).
      
    • Reflux for 2-4 hours or use NaI catalyst at RT.

    • Crucial: Isolate the silyl enol ether via distillation or rapid silica plug (neutralized with 1%

      
      ). Purity here dictates yield.
      
  • Step 2: Lewis Acid Mediated Coupling

    • Under Argon, cool a solution of the Aldehyde (1.1 equiv) in dry DCM to -78°C.

    • Add

      
       (1.1 equiv) dropwise. The solution will likely turn yellow/orange (complexation).
      
    • Add the Silyl Enol Ether (from Step 1) dropwise.

    • Stir at -78°C for 1 hour.

  • Step 3: Workup

    • Quench with saturated aqueous

      
       while still cold.
      
    • Extract with DCM.

    • Note: This produces the β-hydroxy ketone (aldol adduct).[1][2][8][9] To get the chalcone (enone), treat the crude product with pTSA in refluxing benzene/toluene.

Troubleshooting & Optimization Data

The following data summarizes common failure modes and their specific chemical rectifications.

SymptomDiagnosisCorrective Action
Low Yield + Dypnone present Ketone concentration too highSwitch to Method A with slower addition rate (syringe pump).
Starting Material Recovered Enolization failedIncrease base strength (KOH instead of NaOH) or temperature (Method A).
Product is "Oily/Tar" Polymerization of productReduce reaction time; exclude light (chalcones are photodimerizable); add radical inhibitor (BHT).
Loss of Protecting Group Incompatible pHConsult Matrix in Section 3.1. Switch methods.
Aldehyde Self-Condensation Aldehyde is enolizableSwitch to Method B (Mukaiyama) immediately.

References

  • Mechanistic Insight on Self-Condensation

    • Title: The aldol condens
    • Source: ResearchG
    • URL:[Link]

  • Mukaiyama Aldol Protocols

    • Title: Mukaiyama aldol reaction: an effective asymmetric approach to access chiral n
    • Source: RSC Advances / PMC.
    • URL:[Link]

  • Protecting Group Stability

    • Title: Protecting Groups Stability (Comprehensive D
    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

  • Dypnone Formation (Side Reaction)

    • Title: Condensation of acetophenone to α,β-unsaturated ketone (dypnone) over solid acid catalysts.[10]

    • Source: ResearchG
    • URL:[Link]

Sources

An In-Depth Technical Guide to Method Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity and Accelerating Regulatory Approval

Executive Summary

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous scientific scrutiny. At the heart of this process lie two fundamental pillars: validation and comparative analysis . This guide provides an in-depth exploration of these critical concepts, moving beyond a superficial checklist of regulatory requirements to a nuanced understanding of the scientific principles and strategic imperatives that drive successful drug development. For researchers, scientists, and drug development professionals, mastering these domains is not merely a matter of compliance; it is the bedrock upon which the safety, efficacy, and quality of a new medicine are built.

This document will deconstruct the lifecycle of analytical method validation, from early-stage development to post-approval changes, emphasizing a science- and risk-based approach. We will delve into the statistical underpinnings of comparative analysis, providing a framework for demonstrating equivalence, similarity, or superiority between processes, products, or methods. Through a combination of theoretical grounding, practical protocols, and field-proven insights, this guide aims to empower you to design and execute validation and comparative studies that are not only scientifically sound but also strategically aligned with the goal of bringing new therapies to patients efficiently and safely.

Part 1: The Philosophy and Lifecycle of Analytical Method Validation

The validation of an analytical procedure is the formal process of demonstrating its suitability for its intended purpose.[1] This simple definition belies a complex and dynamic process that evolves with the drug development lifecycle. A method appropriate for early-phase development may be insufficient for late-stage clinical trials or commercial manufacturing. Therefore, a phase-appropriate approach to validation is not only practical but essential for cost-effective and successful drug development.[2]

The "Why": Causality in Method Development and Validation

The choice of an analytical method is not arbitrary; it is dictated by the Analytical Target Profile (ATP) , which prospectively summarizes the method's intended purpose and desired performance characteristics.[3] This proactive definition of the method's goals allows for a risk-based approach to its development and validation.[3] For instance, an analytical method for a pivotal Phase III clinical trial will have more stringent requirements for precision and accuracy than a method used for initial preclinical screening.

The International Council for Harmonisation (ICH) Q2(R1) guideline is the cornerstone of analytical method validation, outlining the key performance characteristics that must be evaluated.[4] However, a modern approach, championed by the newer ICH Q14 guideline, emphasizes a lifecycle management perspective, where validation is not a one-time event but a continuous process of ensuring a method remains fit for purpose.[3]

Core Validation Parameters: A Deeper Dive

The following table summarizes the core validation parameters as per ICH Q2(R1), with an emphasis on the scientific rationale behind each.[1][5]

Validation Parameter Scientific Rationale Typical Acceptance Criteria (for a quantitative assay)
Specificity/Selectivity To ensure that the signal measured is unequivocally from the analyte of interest, free from interference from other components like impurities, degradants, or matrix components.[1]No significant interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the measured value to the true value, indicating the extent of systemic error.[5]Recovery of 98.0% to 102.0% of the known amount.[5]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is a measure of random error and is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[6]Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition.
Experimental Workflow: Validation of a High-Performance Liquid Chromatography (HPLC) Method

The following diagram illustrates a typical workflow for the validation of an HPLC method for the quantification of an active pharmaceutical ingredient (API) in a drug product.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Method Parameters (Flow Rate, Wavelength) Dev->Opt Protocol Define Analytical Target Profile (ATP) Write Validation Protocol (Parameters, Acceptance Criteria) Opt->Protocol Specificity Specificity / Selectivity (Forced Degradation, Placebo) Protocol->Specificity Linearity Linearity & Range (5-7 Concentration Levels) Protocol->Linearity Accuracy Accuracy (Spiked Placebo, 3 Levels, n=3) Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOQ_LOD LOD & LOQ (S/N Ratio or Statistical) Protocol->LOQ_LOD Robustness Robustness (Vary pH, Temperature, etc.) Protocol->Robustness Analysis Statistical Analysis of Data Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOQ_LOD->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for HPLC Method Validation.

Part 2: The Art and Science of Comparative Analysis

Comparative studies are fundamental to drug development, providing the evidence needed to make critical decisions. Whether comparing a new manufacturing process to an old one, a biosimilar to a reference product, or a new analytical method to an established one, the goal is to assess the degree of similarity or difference in key quality attributes.[8]

Statistical Foundations of Comparability

The European Medicines Agency (EMA) has provided a reflection paper on the statistical methodologies for the comparative assessment of quality attributes.[8] A key concept is the establishment of an "equivalence acceptance range," which is a pre-defined window within which the difference between two products or processes is considered practically irrelevant.[9]

Common Statistical Approaches in Comparative Studies:

  • Equivalence Testing: Used to demonstrate that two means are equivalent within a specified margin. The two one-sided t-tests (TOST) procedure is a common approach.

  • Analysis of Variance (ANOVA): Employed to compare the means of two or more groups.[10]

  • Regression Analysis: Used to model the relationship between variables, which can be useful in comparing the performance of analytical methods.[10]

  • Bayesian Statistics: Can be particularly useful for small sample sizes and allows for the incorporation of prior knowledge into the analysis.[11]

Case Study: Comparative Analysis of a Manufacturing Process Change

Consider a scenario where a manufacturer has made a change to the manufacturing process of a drug substance. A comparability exercise is required to demonstrate that the change has not adversely impacted the quality of the product.

Step-by-Step Protocol for a Comparability Study:

  • Risk Assessment: Conduct a thorough risk assessment to identify the critical quality attributes (CQAs) that could potentially be affected by the process change.

  • Protocol Development: Develop a comprehensive comparability protocol that outlines the scope of the study, the CQAs to be tested, the analytical methods to be used, and the acceptance criteria for demonstrating comparability.

  • Batch Selection: Select a representative number of batches manufactured using both the pre-change and post-change processes.

  • Analytical Testing: Perform head-to-head testing of the selected batches using validated analytical methods.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to assess the equivalence of the CQAs.

The following diagram illustrates the logical flow of a comparability assessment.

Comparability_Assessment_Flow Start Manufacturing Process Change Risk Risk Assessment (Identify Critical Quality Attributes) Start->Risk Protocol Develop Comparability Protocol (Define Acceptance Criteria) Risk->Protocol Testing Head-to-Head Analytical Testing (Pre- vs. Post-Change Batches) Protocol->Testing Stats Statistical Analysis (Equivalence Testing, ANOVA) Testing->Stats Decision Decision on Comparability Stats->Decision Decision->Risk Not Comparable (Further Investigation) Report Generate Comparability Report Decision->Report Comparable Implement Implement Process Change Report->Implement

Caption: Logical Flow of a Comparability Assessment.

Part 3: Advanced Topics and Future Directions

The field of validation and comparative analysis is continuously evolving, driven by technological advancements and a deeper understanding of the scientific principles of drug development.

Quality by Design (QbD) in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[12] When applied to analytical methods, QbD can lead to more robust and reliable methods that are less prone to failure. The key elements of analytical QbD include:

  • Defining an Analytical Target Profile (ATP): As mentioned earlier, this is the first step in a QbD approach.[3]

  • Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): These are the attributes and parameters that have the greatest impact on the performance of the method.

  • Establishing a Method Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

  • Implementing a Control Strategy: This includes a plan for monitoring and controlling the method to ensure it remains in a state of control throughout its lifecycle.

Validation of Bioanalytical Methods

Bioanalytical method validation is the process used to establish that a quantitative analytical method is suitable for biomedical applications, such as the measurement of drugs and their metabolites in biological matrices like blood, plasma, or urine.[13] While the core principles of validation are similar to those for chemical assays, there are some unique considerations for bioanalytical methods, including:

  • Matrix Effects: The influence of the biological matrix on the analytical response.[14]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[14]

  • Incurred Sample Reanalysis (ISR): A process to confirm the reproducibility of the original results by reanalyzing a subset of study samples.

The Rise of In Silico Models

In silico models, including quantitative systems pharmacology (QSP) models, are increasingly being used in drug development to simulate the behavior of drugs in the body and to predict their efficacy and safety.[15] The validation of these models is a complex and evolving area, but it is essential to ensure that the digital evidence they generate is reliable and can be used to support regulatory submissions.[15]

Conclusion: A Commitment to Scientific Integrity

Validation and comparative analysis are not simply regulatory hurdles to be overcome; they are the scientific foundation upon which the entire drug development enterprise rests. A deep understanding of the principles and practices outlined in this guide will enable you to generate data of the highest quality and integrity, thereby accelerating the development of safe and effective medicines. By embracing a science- and risk-based approach, and by staying abreast of the latest advancements in the field, you can play a pivotal role in bringing innovative therapies to the patients who need them most.

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Google Cloud.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Statistical methodology for the comparative assessment of quality attributes in drug development - Scientific guideline. (2013, June 28). European Medicines Agency. Retrieved from [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, October 24). Google Cloud.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Retrieved from [Link]

  • Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • Singh, S. K., & Singh, S. (2012). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014, March 4). Pharmatutor. Retrieved from [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation. Retrieved from [Link]

  • How to Write a Life Science White Paper. (2022, November 7). BioBM. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. PMC. Retrieved from [Link]

  • Comparability, equivalence, similarity… How statistics can help us to demonstrate these. And soon, the end of blind testing for health authorities and manufacturers. A3P. Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration. Retrieved from [Link]

  • Statistical Methods for Analytical Comparability Assessment During Process Change. IABS. Retrieved from [Link]

  • Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis. (2024, December 2). LinkedIn. Retrieved from [Link]

  • Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation. (2024, November 20). Mesa Labs. Retrieved from [Link]

  • A Comparative Framework Between New Product and Legacy Product Process Validation. (2014, September 27). Pharmatech. Retrieved from [Link]

  • How to Write a Biotech Whitepaper - A Comprehensive Guide. (2021, December 15). Kolabtree. Retrieved from [Link]

  • Process Validation in Pharmaceuticals (2026 Guide). (2025, November 28). Pharmuni. Retrieved from [Link]

  • How to Write an Effective Healthcare White Paper (With Examples). (2025, January 9). Semrush. Retrieved from [Link]

  • An Overview and Comparison of current approaches to Biomarker Assay Validation in Drug Development and Diagnostics. (2016, September 6). European Bioanalysis Forum. Retrieved from [Link]

  • Comparative Study of Analytical Method Validation and Process Validation parameters as per ICH, EMA, WHO and ASEAN guidelines. (2024, June 15). ResearchGate. Retrieved from [Link]

  • Process Validation in Pharma Industry: A Complete Guide. (2024, September 25). Cognibox. Retrieved from [Link]

  • 3 Effective Strategies for Validation Specialists in the Pharmaceutical Industry. (2023, May 12). Qualistery. Retrieved from [Link]

  • Writing a good scientific paper. The secrets I share with my students. (2024, November 8). Medium. Retrieved from [Link]

  • WRITING A WHITE PAPER OR CONCEPT PAPER. University of California, Merced. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. (2020, April 1). PMC. Retrieved from [Link]

  • WHITE PAPER - A Roadmap of Drug Development and Analytical Method Progression. Biologics Consulting. Retrieved from [Link]

  • What differentiates clinical trial statistics from preclinical methods and why robust approaches matter. (2024, August 15). PMC. Retrieved from [Link]

  • Comparative preclinical study: Significance and symbolism. (2025, March 3). Wisdomlib. Retrieved from [Link]

  • Comparative overview of Preclinical Data studies and Clinical Trials established by the regulatory guidelines of EMA, WHO, US FDA, BGTD, PMDA, and TGA. ResearchGate. Retrieved from [Link]

  • An Overview of Preclinical and Clinical Study. (2025, January 28). Veeprho. Retrieved from [Link]

  • Chapter 10 Methods for Comparative Studies. Handbook of eHealth Evaluation - NCBI. Retrieved from [Link]

Sources

FT-IR absorption peaks for benzyloxy and ketone groups in substituted acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted acetophenones bearing benzyloxy moieties are critical intermediates in the synthesis of chalcones, flavonoids, and various heterocyclic pharmacophores. In drug development, the precise characterization of these intermediates is non-trivial due to the vibrational overlap between the ether linkage and the aromatic framework.

This guide provides a definitive spectral analysis of the ketone (C=O) and benzyloxy (Ph-CH₂-O-) functionalities. Unlike standard textbook definitions, this document correlates vibrational frequency shifts with electronic substituent effects (Hammett relationships) and provides a self-validating protocol for distinguishing the benzyloxy group from structurally similar alkoxy substituents.

Theoretical Framework: Vibrational Coupling & Electronic Effects[1]

To accurately interpret the FT-IR spectrum of a substituted acetophenone, one must move beyond static peak assignments and understand the dynamic electronic environment. The vibrational frequency (


) of the carbonyl group is governed by the force constant (

) of the bond and the reduced mass (

) of the atoms, approximated by Hooke’s Law:


In acetophenones, the force constant


 of the carbonyl bond is directly modulated by the electronic nature of the aromatic ring substituents.
The Hammett Correlation (Electronic Tuning)

The position of the carbonyl peak is not random; it follows a Linear Free Energy Relationship (LFER).

  • Electron Donating Groups (EDGs): Substituents (e.g., -OCH₃, -NH₂) increase electron density in the ring.[1][2] Through resonance (+M effect), this density is delocalized onto the carbonyl oxygen, increasing the single-bond character of the C=O group.

    • Result: Lower force constant (

      
      ) 
      
      
      
      Lower Wavenumber (Red Shift).
  • Electron Withdrawing Groups (EWGs): Substituents (e.g., -NO₂) withdraw electron density (-I/-M effects), reducing resonance delocalization and maintaining higher double-bond character.[1][2]

    • Result: Higher force constant (

      
      ) 
      
      
      
      Higher Wavenumber (Blue Shift).
Visualization: Electronic Influence on Carbonyl Frequency

The following diagram illustrates the mechanistic pathway determining the final observed wavenumber.

Hammett_Effect cluster_logic Shift Logic Substituent Ring Substituent (Para/Meta) Electronic_Effect Electronic Effect (+M/-M or +I/-I) Substituent->Electronic_Effect Determines Resonance Resonance Delocalization (C=O Bond Order) Electronic_Effect->Resonance Modulates Force_Constant Force Constant (k) Resonance->Force_Constant Alters Bond Order EDG EDG (e.g., -OCH₃) Increases Single Bond Character Resonance->EDG EWG EWG (e.g., -NO₂) Retains Double Bond Character Resonance->EWG Wavenumber IR Frequency (ν) (cm⁻¹) Force_Constant->Wavenumber Direct Correlation

Caption: Causal pathway linking substituent electronic nature to observed IR frequency shifts.

Spectral Analysis: The Fingerprint Regions

A. The Acetophenone Ketone (C=O)

The carbonyl stretch is the most intense band in the spectrum due to the large change in dipole moment.[3]

  • Base Frequency: Unsubstituted acetophenone absorbs at ~1685 cm⁻¹ (lower than the ~1715 cm⁻¹ of aliphatic ketones due to conjugation).[2][4]

  • The Benzyloxy Effect: A benzyloxy group at the para position acts as an EDG (similar to methoxy). Expect the C=O peak to shift to 1675–1680 cm⁻¹ .

  • Fermi Resonance: Be cautious of Fermi resonance (overtone coupling) which can sometimes split the carbonyl band into a doublet, though this is more common in acid chlorides or esters than simple acetophenones.

B. The Benzyloxy Moiety (Ph-CH₂-O-)

Identifying the benzyloxy group requires observing a specific triad of signals. You cannot rely on the C-O stretch alone.

  • Ether Stretching (C-O-C):

    • Asymmetric Stretch (Ar-O-CH₂): Strong band at 1230–1250 cm⁻¹ . This is the coupling between the aromatic ring and the oxygen.

    • Symmetric Stretch (O-CH₂): Moderate band at 1020–1050 cm⁻¹ . This represents the aliphatic side of the ether.

  • Methylene Bridge (-CH₂-):

    • Scissoring/Bending: ~1450 cm⁻¹ (often obscured by aromatic ring modes).

    • Stretching:[5][1][3][6][7][8][9][10][11][12] Weak sp³ C-H stretches just below 3000 cm⁻¹ (2850–2950 cm⁻¹).

  • The "Benzyl" Validator (Monosubstituted Ring):

    • This is the critical differentiator from a methoxy group. The terminal phenyl ring of the benzyloxy group is usually monosubstituted.

    • Look for: Two strong C-H out-of-plane (OOP) bending bands at ~730–750 cm⁻¹ and ~690–700 cm⁻¹ . A simple methoxy group will not show these.

Summary Data Table
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Ketone (C=O) Stretching1665 – 1690 StrongLower freq indicates EDG (e.g., 4-benzyloxy).
Ether (Ar-O-C) Asym. Stretch1230 – 1260 StrongOften the strongest peak in the fingerprint region.
Ether (C-O-C) Sym. Stretch1000 – 1050 MediumConfirms the aliphatic side of the ether.
Aromatic Ring C=C Stretch1580 – 1600MediumOften appears as a doublet.
Benzyl Ring C-H OOP Bend730 – 750 StrongCritical Validator: Indicates monosubstituted ring.
Benzyl Ring C-H OOP Bend690 – 700 StrongCritical Validator: Second component of the benzyl pair.[6]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish real peaks from artifacts (like atmospheric water or CO₂), follow this rigorous protocol.

Step 1: Sample Preparation
  • Solid Samples: Use the KBr Pellet Method for highest resolution. Mix 1-2 mg of sample with 100 mg dry KBr. Grind to a fine powder and press under vacuum to avoid moisture bands (3400 cm⁻¹) that can obscure overtones.

  • ATR (Attenuated Total Reflectance): Acceptable for rapid screening. Ensure the crystal (Diamond/ZnSe) is clean. Note: ATR frequencies are typically shifted slightly lower (2-4 cm⁻¹) compared to transmission modes.

Step 2: Data Acquisition
  • Resolution: Set to 4 cm⁻¹.

  • Scans: Minimum 32 scans (64 preferred for high S/N ratio).

  • Background: Collect a fresh background immediately before the sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Step 3: Spectral Validation (The "Triangulation" Method)

Do not assign the structure based on one peak. Use the Triangulation Method:

  • Anchor: Locate the C=O peak (1665-1690 cm⁻¹).

  • Confirm Ether: Locate the Asymmetric C-O-C (1240 cm⁻¹).

  • Validate Benzyloxy: Confirm the presence of the 750/690 cm⁻¹ doublet. If these are absent, you likely have a methoxy or other alkoxy group, not benzyloxy.

Workflow Visualization

FTIR_Workflow Start Start: Purified Sample Prep Prep: KBr Pellet or ATR (Avoid Moisture) Start->Prep Acquire Acquisition: 4 cm⁻¹ Res, 64 Scans Prep->Acquire Process Processing: Baseline Corr. & CO₂ Removal Acquire->Process Decision_CO Identify C=O Peak (1665-1690 cm⁻¹)? Process->Decision_CO Decision_Ether Identify Ether C-O-C (~1240 cm⁻¹)? Decision_CO->Decision_Ether Yes Result_Neg Re-evaluate Structure (Check Synthesis) Decision_CO->Result_Neg No Decision_Benzyl Identify Benzyl OOP (750 & 690 cm⁻¹)? Decision_Ether->Decision_Benzyl Yes Decision_Ether->Result_Neg No Result_Pos Confirmed: Benzyloxy-Acetophenone Decision_Benzyl->Result_Pos Yes Decision_Benzyl->Result_Neg No (Likely Methoxy)

Caption: Step-by-step logic flow for spectral acquisition and structural validation.

Troubleshooting & Common Pitfalls

Distinguishing Benzyloxy from Methoxy
  • Methoxy (-OCH₃): Shows C-H stretches at 2850-2950 cm⁻¹ and C-O stretches similar to benzyloxy. However, it lacks the strong monosubstituted benzene ring OOP bends at 750 and 690 cm⁻¹.

  • Hydroxy (-OH) Contamination: If the benzyloxy protection failed (leaving a phenol), you will see a broad band at 3200–3500 cm⁻¹. A pure benzyloxy ketone should show no absorption in this region (unless wet).

The "Conjugation Trap"

If your C=O peak appears higher than expected (e.g., >1700 cm⁻¹), consider:

  • Loss of Conjugation: Is the aromatic ring twisted out of plane due to steric hindrance (e.g., bulky ortho substituents)?

  • EWG Presence: Did you accidentally nitrate or halogenate the ring? This would raise the frequency.[2][8]

References

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from

  • Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Retrieved from

  • ResearchGate. (2025).[5] The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved from

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide for Researchers. Retrieved from

  • Asian Journal of Chemistry. (2025). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation (Hammett Correlation). Retrieved from

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Structural Elucidation & Fragmentation Mechanics Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary & Molecular Architecture

This technical guide details the mass spectrometry (MS) behavior of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone (CAS: 705963-54-8). As a halogenated chalcone intermediate, this molecule exhibits a distinct fragmentation signature dominated by the lability of its benzyloxy ether linkages and the isotopic physics of the chlorine substituent.

Accurate identification requires distinguishing between the molecular ion stability (often low in EI) and the base peak formation (typically the tropylium ion).

Physicochemical Identity
  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 366.1023 Da

  • Structural Core: Acetophenone with a chlorine at C5 and benzyloxy (

    
    ) groups at C2 and C4.
    
The Chlorine Isotope Signature

Before analyzing fragmentation, the molecular ion (


) must be validated via the chlorine isotope pattern. Chlorine exists naturally as 

(75.77%) and

(24.23%).
  • Diagnostic Rule: Any fragment ion retaining the chlorine atom will exhibit a characteristic 3:1 intensity ratio between the

    
     peak and the 
    
    
    
    peak.[2]
  • Application: If the parent ion appears at

    
     366, a confirming peak must exist at 
    
    
    
    368 with ~32% relative abundance.

Fragmentation Mechanics: The Cascade

The fragmentation of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone under Electron Ionization (EI, 70 eV) is governed by three competing mechanisms: Benzyl-Ether Cleavage , Alpha-Cleavage , and Ortho-Effects .

Primary Pathway: Benzyl-Ether Cleavage (The Base Peak)

The bond energy of the benzylic


 bond is significantly lower than the aryl 

bond. Upon ionization, the radical cation rapidly cleaves to release the stable benzyl cation.
  • Mechanism: Heterolytic cleavage of the

    
     bond.
    
  • Result: Formation of the Tropylium ion (

    
    )  at 
    
    
    
    91
    .
  • Observation: This is almost invariably the Base Peak (100% intensity) in bis-benzyloxy compounds.

Secondary Pathway: Loss of Benzyl Radical

Alternatively, the charge may be retained on the acetophenone core while the benzyl group leaves as a neutral radical (


).
  • Transition:

    
    .
    
  • Diagnostic Value: The peak at

    
     275  (and its isotope at 277) confirms the core structure retains the chlorine atom.
    
Tertiary Pathway: Acylium Ion Formation ( -Cleavage)

The acetyl group (


) undergoes 

-cleavage, a standard behavior for aromatic ketones.
  • Loss of Methyl:

    
    .
    
  • Formation of Acylium: Generation of

    
     at 
    
    
    
    43
    .

Visualizing the Fragmentation Tree

The following diagram maps the specific ion transitions. The red nodes indicate the most abundant ions, while the blue nodes represent the chlorine-containing fragments that enable structural confirmation.

FragmentationPathway Parent Molecular Ion (M+) m/z 366 / 368 (Cl pattern) BenzylCat Benzyl Cation (Tropylium) m/z 91 (BASE PEAK) Parent->BenzylCat Heterolytic Cleavage (Loss of Core) CoreCat [M - Benzyl]+ m/z 275 / 277 Parent->CoreCat - Benzyl Radical (91 Da) MethylLoss [M - CH3]+ m/z 351 Parent->MethylLoss - Methyl (15 Da) Acylium Acylium Ion m/z 43 Parent->Acylium Alpha Cleavage CoreCat2 [M - 2(Benzyl)]+ m/z 184 / 186 CoreCat->CoreCat2 - Second Benzyl

Caption: Figure 1. Fragmentation tree of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone showing the dominant Tropylium pathway (Red) and diagnostic chlorine-retaining fragments (Yellow).

Diagnostic Data Summary

Use the table below to validate experimental GC-MS or LC-MS/MS data.

m/z ValueIon IdentityRelative AbundanceDiagnostic Note
91

(Tropylium)
100% (Base) Signature of benzyloxy groups.
366

(

)
5 - 20%Parent ion. Must show 3:1 ratio with 368.
368

(

)
~1/3 of m/z 366Confirms presence of one Chlorine.
275

10 - 40%Loss of one benzyl group. Retains Cl pattern.
43

VariableAcetyl group confirmation.
65

VariableFragmentation of the tropylium ion (91

65 + 26).

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, follow this specific workflow. This protocol minimizes thermal degradation of the ether linkages prior to ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane . Avoid alcohols (MeOH/EtOH) to prevent potential transesterification or solvent adducts in LC-MS.

  • Concentration: Dilute to 10 ppm for GC-MS injection.

Instrumental Parameters (GC-MS EI)
  • Inlet Temp:

    
     (High enough to volatilize, but minimize ether pyrolysis).
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

  • Oven Program:

    • Start:

      
       (Hold 1 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Hold: 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV .[3]

  • Scan Range:

    
     35 – 500.
    
Validation Step (The "Check-Sum")
  • Step 1: Locate the peak at

    
     91. If this is NOT the base peak (or very prominent), the benzyloxy structure is likely compromised or the molecule is not the bis-benzyl ether.
    
  • Step 2: Check the

    
     366/368 pair. If the ratio is 1:1, you have Bromine, not Chlorine.[2] If the ratio is >5:1, the Chlorine is absent (likely dehalogenated impurity).
    

Mechanistic Insight: The Ortho Effect

While standard McLafferty rearrangement requires a


-hydrogen on an alkyl chain, this molecule possesses an ortho-benzyloxy  group.

In many ortho-substituted acetophenones, the carbonyl oxygen can abstract a hydrogen from the ortho-substituent. However, for benzyloxy ethers, the steric bulk and the stability of the benzyl cation usually override this rearrangement.

  • Caveat: If you observe a peak at

    
      or 
    
    
    
    (Loss of OH/H2O), it suggests an ortho-effect where the carbonyl oxygen interacts with the benzylic protons, though this is secondary to the dominant benzyl cleavage [1].

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text establishing benzyl cleavage dominance in aryl alkyl ethers).

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Acetophenones. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for chlorine isotope abundance rules).

Sources

Comparing antimicrobial activity of protected vs. deprotected resorcinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of resorcinol (1,3-benzenediol) derivatives, specifically focusing on the critical divergence in antimicrobial potency between protected (ethers/esters) and deprotected (free phenolic) forms.

While protected derivatives often serve as essential synthetic intermediates or lipophilic prodrugs, the free hydroxyl groups are the primary pharmacophores responsible for antimicrobial activity. This document details the mechanistic rationale, synthetic pathways for deprotection, and validated CLSI-compliant protocols for quantifying the "Phenolic Coefficient" and MIC/MBC values.

The Chemical Basis: The "Warhead" Hypothesis

The antimicrobial efficacy of resorcinol derivatives hinges on two competing physicochemical properties: Lipophilicity (LogP) and Hydrogen Bonding Capacity (HBD).

The Role of the Free Hydroxyl (-OH)

In deprotected resorcinols (e.g., 4-hexylresorcinol), the phenolic hydroxyl groups act as the "warhead."

  • Mechanism: They function as proton donors, forming hydrogen bonds with hydrophilic regions of bacterial membrane proteins and phospholipid heads.

  • Result: This interaction disrupts the lipid bilayer integrity, causing leakage of intracellular ions (

    
    , 
    
    
    
    ) and precipitation of cytoplasmic proteins.
The Consequence of Protection

Protecting these groups (e.g., O-methylation, acetylation) drastically alters the molecule's interaction with the bacteria.

  • Alkyl Ethers (e.g., Dimethoxy derivatives): These are chemically stable but biologically inert regarding direct membrane disruption. They lack the H-bond donor capability required to destabilize the membrane surface.

  • Esters (e.g., Monoacetate): These act as prodrugs . While they lack intrinsic activity, bacterial esterases or spontaneous hydrolysis in aqueous media can cleave the ester, releasing the active free phenol in situ.

Synthetic Pathway & Deprotection Workflow

To study these effects, one must often synthesize the alkylated core in a protected form before revealing the active pharmacophore. The following workflow illustrates the standard route to 4-alkylresorcinols , highlighting the critical deprotection step.

SynthesisWorkflow Start Resorcinol (Starting Material) Step1 Friedel-Crafts Acylation (Reagent: R-COCl, ZnCl2) Start->Step1 Intermediate1 4-Acylresorcinol (Ketone Intact) Step1->Intermediate1 Step2 Clemmensen Reduction (Zn(Hg), HCl) or Wolff-Kishner Intermediate1->Step2 Protected Protected Alkylresorcinol (e.g., Dimethyl Ether if protected start) Step2->Protected If starting with dimethoxybenzene Final 4-Alkylresorcinol (Active Deprotected Form) Step2->Final If starting with free resorcinol Deprotection Deprotection Step (Reagent: BBr3 or HBr) Protected->Deprotection Deprotection->Final Restoration of Antimicrobial Activity

Figure 1: Synthetic route distinguishing between direct synthesis and the protection-deprotection pathway often required for complex derivatives.

Antimicrobial Mechanisms: Membrane vs. Intracellular

Understanding where the molecule acts is crucial for interpreting MIC data.

MechanismAction Drug_Prot Protected Derivative (Lipophilic, No H-Donor) Membrane Bacterial Membrane Phospholipid Bilayer Membrane Proteins Drug_Prot->Membrane High Penetration Drug_Free Deprotected Phenol (Amphiphilic, H-Donor) Drug_Free->Membrane Surface Adsorption Action_Fail Trapped in Lipids No Disruption Membrane->Action_Fail Lack of H-Bonding Action_Success Membrane Expansion Ion Leakage Lysis Membrane->Action_Success -OH Interaction

Figure 2: Mechanistic divergence. Protected forms penetrate but fail to disrupt; free forms adsorb and lyse.

Validated Experimental Protocols

To generate reproducible data comparing protected vs. deprotected forms, strict adherence to CLSI M07 (Broth Microdilution) is required.

Critical Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Resorcinol derivatives are highly lipophilic. Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.

  • Indicator: Resazurin (0.015%) for visual confirmation of metabolic activity.

Protocol: Broth Microdilution (Self-Validating)
  • Stock Preparation: Dissolve both protected (e.g., 4-hexylresorcinol dimethyl ether) and deprotected (4-hexylresorcinol) compounds in 100% DMSO to 100x the highest desired test concentration.

  • Dilution: Create a 2-fold serial dilution series in a 96-well plate using CAMHB.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100 to achieve

    
     CFU/mL.
    
  • Inoculation: Add inoculum to wells.

    • Validation Step: Include a Solvent Control (1% DMSO + Bacteria) to prove the solvent isn't killing the cells.

    • Validation Step: Include a Sterility Control (Media only) and Growth Control (Bacteria + Media only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth. Confirm with Resazurin (Blue = Dead/No Growth, Pink = Live).

Comparative Data Analysis

The following table summarizes the expected activity profile based on established SAR principles.

Compound ClassSpecific ExampleLogP (Approx)MIC (S. aureus)MIC (E. coli)Activity Status
Parent Scaffold Resorcinol0.8500 - 1000 µg/mL>1000 µg/mLLow (Too hydrophilic)
Deprotected (Active) 4-Hexylresorcinol 3.8 2 - 8 µg/mL 16 - 32 µg/mL High (Optimal)
Protected (Ether) 4-Hexylresorcinol Dimethyl Ether4.5>128 µg/mL>128 µg/mLInactive (No Warhead)
Protected (Ester) Resorcinol Monoacetate1.2250 - 500 µg/mL>500 µg/mLModerate (Prodrug)*

*Note: Activity of the ester depends entirely on the rate of hydrolysis in the assay media.

The "Cutoff" Effect

Data analysis usually reveals a parabolic relationship between alkyl chain length and activity.

  • C1-C4: Activity increases as LogP increases (better membrane affinity).

  • C6 (Hexyl): Optimal balance for Gram-positive bacteria.

  • >C8: Activity drops ("Cutoff Effect"). The molecule becomes so lipophilic it aggregates or gets trapped in the membrane core without disrupting the surface interface, or simply becomes insoluble in the aqueous broth.

Conclusion: The Prodrug Strategy

While deprotected resorcinols are the active antimicrobial agents, protected forms have a strategic place in drug development:

  • Synthesis: Protection prevents polymerization (resorcinol resins) during Friedel-Crafts reactions.

  • Bioavailability: A diacetate ester (protected) may have better oral bioavailability than the free phenol, which is subject to rapid Phase II metabolism (glucuronidation). Once in the plasma or tissue, esterases release the active "warhead."

Recommendation: For in vitro screening, always deprotect first. For in vivo pharmacokinetics, consider the protected form as a delivery vehicle.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Kubo, I., et al. (1995). "Antibacterial activity of long-chain alcohols against Streptococcus mutans." Journal of Agricultural and Food Chemistry. (Demonstrates the "cutoff" effect in lipophilic antimicrobials). [Link]

  • Sikkema, J., et al. (1995).[1] "Mechanisms of membrane toxicity of hydrocarbons." Microbiological Reviews. (Foundational text on how lipophilic compounds disrupt membranes). [Link]

  • Hansch, C., &icketts, M. (1964). "The correlation of localization rates of benzene derivatives with partition coefficients." Journal of Pharmaceutical Sciences. (The origin of LogP vs. Activity theory). [Link]

Sources

Structural Elucidation of Bis(benzyloxy) Substituted Ethanones via Single Crystal XRD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, crystallization, and X-ray diffraction (XRD) characterization of bis(benzyloxy) substituted ethanones , specifically focusing on the 1-(3,5-bis(benzyloxy)phenyl)ethanone scaffold. These compounds serve as critical intermediates in the synthesis of bioactive chalcones, flavonoids, and cyclooxygenase (COX) inhibitors.

Understanding the solid-state arrangement of the bulky benzyloxy wings relative to the planar ethanone core is essential for predicting solubility, stability, and binding affinity in subsequent pharmacophore modeling. This guide synthesizes recent crystallographic data (2024) to provide a definitive reference for structural analysis.

Part 1: Synthetic Pathway & Crystallization Strategy

The Williamson Ether Synthesis Protocol

The introduction of benzyloxy groups onto the dihydroxyacetophenone backbone is achieved via a double Williamson ether synthesis. This reaction is sensitive to moisture and requires precise base catalysis to ensure complete bis-substitution rather than mono-substitution.

Reagents:

  • Substrate: 3,5-Dihydroxyacetophenone (1.0 eq)

  • Alkylating Agent: Benzyl bromide (2.2 eq) - Excess ensures bis-substitution.

  • Base: Anhydrous Potassium Carbonate (

    
    ) (4.0 eq)
    
  • Solvent: Acetone (Dry, AR grade) or DMF (for faster kinetics)

Step-by-Step Workflow:

  • Activation: Dissolve 3,5-dihydroxyacetophenone in dry acetone. Add anhydrous

    
     and stir at room temperature for 30 minutes. Causality: This deprotonates the phenolic hydroxyls, creating the nucleophilic phenoxide anions.
    
  • Alkylation: Add benzyl bromide dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
  • Validation (TLC): Monitor using Hexane:Ethyl Acetate (7:3). The disappearance of the starting material (

    
    ) and appearance of a single high-
    
    
    
    spot (
    
    
    ) confirms conversion.
  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent.
  • Purification: Recrystallize the crude solid from hot ethanol.

Crystallization for XRD

Obtaining single crystals suitable for XRD requires thermodynamic control to minimize lattice defects.

  • Method: Slow Evaporation Solution Growth (SESG).

  • Solvent System: Ethanol (Absolute) or Ethanol/Dichloromethane (1:1).

  • Protocol: Dissolve 50 mg of the purified ethanone in 10 mL of warm solvent. Filter through a 0.45

    
    m syringe filter into a clean vial. Cover with parafilm perforated with 3 pinholes. Store at 
    
    
    
    C in a vibration-free environment.
  • Timeline: Block-like colorless crystals typically form within 5–7 days.

SynthesisWorkflow Start 3,5-Dihydroxyacetophenone Activation Deprotonation (K2CO3 / Acetone) Start->Activation Activation Reaction Reflux with Benzyl Bromide Activation->Reaction SN2 Attack Validation TLC Validation (Disappearance of -OH) Reaction->Validation Monitoring Cryst Slow Evaporation (Ethanol, 5-7 days) Validation->Cryst Purification Product Single Crystal Bis(benzyloxy)ethanone Cryst->Product XRD Ready

Figure 1: Synthetic and crystallization workflow for obtaining diffraction-quality crystals.

Part 2: X-Ray Diffraction Methodology

Instrumentation & Data Collection

To ensure high-resolution structure solution, the following parameters are standard for this class of organic molecules.

  • Diffractometer: Bruker D8 Quest or equivalent CCD/CMOS area detector.

  • Radiation: Mo

    
     (
    
    
    
    Å). Note: Mo source is preferred over Cu for these aromatics to minimize absorption effects, though Cu is acceptable.
  • Temperature: 298 K (Room Temp) or 100 K (Cryo). Cryo is recommended to reduce thermal motion of the flexible benzyloxy wings.

  • Refinement Strategy: SHELXL (Least Squares) on

    
    .
    
Structural Logic & Packing Analysis

The core structural challenge in bis(benzyloxy) ethanones is the conformational flexibility of the ether linkages (


).
  • Planarity: The ethanone core (acetophenone moiety) usually exhibits high planarity.

  • Twist Angles: The benzyloxy rings are rarely coplanar with the central ring due to steric repulsion. They typically adopt a "twisted" conformation, with dihedral angles ranging from

    
     to 
    
    
    
    .
  • Intermolecular Forces: The crystal lattice is stabilized primarily by weak

    
     hydrogen bonds (between the acetyl oxygen and phenyl protons) and 
    
    
    
    interactions.[1][2]

Part 3: Structural Data & Interpretation[3]

The following table summarizes the crystallographic parameters for a representative bis(benzyloxy) derivative (Compound A) compared to a mono(benzyloxy) analogue (Compound B). This comparison highlights the steric impact of the second bulky group.

Table 1: Comparative Crystallographic Data
ParameterCompound A: Bis(benzyloxy) Derivative [1]Compound B: Mono(benzyloxy) Analogue [2]
Formula


Crystal System Triclinic Monoclinic
Space Group


a (

)
9.0494(9)10.664(2)
b (

)
10.0326(11)14.406(3)
c (

)
14.6932(15)7.686(1)

(

)
100.153(3)90

(

)
107.292(3)94.260(3)

(

)
90.789(4)90
Z (Molecules/Cell) 24
Packing Motif

&

chains

dimers

Data Source A: Jeyashri et al. (2024) [Acta Cryst.[3] E] Data Source B: Slabber et al. (2015) [Z.[2][4] Kristallogr.]

Interaction Network Visualization

The introduction of the second benzyloxy group disrupts the simple planar stacking seen in mono-substituted ethanones. The "bis" structure relies heavily on Hirshfeld Surface contacts , where


 interactions dominate (~50%), followed by 

(

-interactions).

InteractionLogic Core Ethanone Core (Planar) Wing1 Benzyloxy Wing 1 (Twisted ~75°) Core->Wing1 Steric Repulsion Wing2 Benzyloxy Wing 2 (Twisted ~75°) Core->Wing2 Steric Repulsion Neighbor Neighboring Molecule Core->Neighbor C-H...O H-Bond (Carbonyl Acceptor) Wing1->Neighbor C-H...Pi Interaction

Figure 2: Structural interaction logic. The bulky wings prevent close


 stacking of the cores, forcing the lattice to stabilize via weaker C-H...O and C-H...

networks.

Part 4: Pharmacophore Implications

For researchers in drug development, the XRD data reveals critical SAR (Structure-Activity Relationship) insights:

  • Solubility Profile: The high percentage of hydrophobic surface area (benzyloxy wings) compared to the polar core explains the poor aqueous solubility. Formulation strategies must disrupt the stable crystal lattice energy (

    
    ).
    
  • Binding Pocket Fit: The distinct "V-shape" or "U-shape" created by the two benzyloxy arms (dihedral angles ~75°) suggests these molecules bind best in deep, hydrophobic pockets of enzymes (e.g., COX-2 or MAO-B) rather than flat surface grooves.

  • Metabolic Stability: The accessibility of the methylene protons (

    
    )—visible in the crystal packing as exposed regions—indicates potential sites for metabolic oxidation (debenzylation) by cytochrome P450.
    

References

  • Jeyashri, K. R., et al. (2024). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one.[2][3] Acta Crystallographica Section E: Crystallographic Communications, 80(9), 913–915.[5]

  • Slabber, C. A., et al. (2015). Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2.[4] Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 289-290.

  • BenchChem. Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide.

  • Fun, H. K., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225.[6]

Sources

Antibacterial properties of 5-chloro-2,4-dihydroxyacetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Antibacterial Properties of 5-Chloro-2,4-dihydroxyacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, antibacterial activity, and structure-activity relationships of derivatives based on the 5-chloro-2,4-dihydroxyacetophenone scaffold. It is designed to serve as a technical resource, offering detailed protocols and insights into the development of novel antibacterial agents.

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) pathogens constitutes a severe and urgent global health threat. The diminishing efficacy of existing antibiotics necessitates the discovery and development of new chemical entities with novel mechanisms of action. Phenolic compounds, including acetophenone derivatives, have long been recognized for their diverse biological activities.[1][2] The strategic modification of these scaffolds, such as through halogenation, offers a promising avenue for enhancing their therapeutic potential.[3][4]

5-Chloro-2,4-dihydroxyacetophenone serves as a valuable starting material, combining the inherent reactivity of a ketone with the bio-activity of a dihydroxyphenyl moiety, further enhanced by the presence of a chlorine atom which can increase lipophilicity and electronic effects, potentially improving antibacterial potency.[4] This guide explores the chemical derivatization of this core structure to generate compounds with significant antibacterial properties.

Synthetic Strategies: From Core to Candidate

The primary route for diversifying the 5-chloro-2,4-dihydroxyacetophenone scaffold involves condensation reactions targeting the reactive acetyl group. Two of the most effective and widely used strategies are the synthesis of chalcones and Schiff bases.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors in flavonoid biosynthesis and are known to exhibit a wide range of pharmacological activities, including antimicrobial effects.[5][6][7] The core of their antibacterial action is often attributed to the α,β-unsaturated ketone moiety.[5][7]

The synthesis is typically achieved via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3][5][6]

Rationale for Experimental Choices:

  • Base Catalyst (NaOH or KOH): The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion which then acts as a nucleophile.

  • Solvent (Ethanol): Ethanol is an effective solvent for both reactants and the catalyst, facilitating a homogenous reaction mixture.

  • Reaction Conditions: The reaction is typically performed at room temperature to minimize side reactions, followed by acidification to precipitate the chalcone product.

Diagram: General Workflow for Chalcone Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Chloro-2,4-dihydroxy- acetophenone C Dissolve in Ethanol A->C B Substituted Aromatic Aldehyde B->C D Add aq. NaOH (catalyst) Stir at room temp. C->D Claisen-Schmidt Condensation E Acidify with HCl D->E F Filter, Wash, Recrystallize E->F G Purified Chalcone Derivative F->G

Caption: Claisen-Schmidt condensation workflow.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine or imine group (-C=N-), are another class of compounds with significant antimicrobial potential.[8][9][10] They are formed through the condensation of a primary amine with a carbonyl compound.

Rationale for Experimental Choices:

  • Acid Catalyst (Glacial Acetic Acid): A few drops of acid are used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

  • Reflux Conditions: Heating the reaction mixture in a solvent like ethanol provides the necessary activation energy for the dehydration step that forms the imine.[11]

Antibacterial Activity and Spectrum

Derivatives of 5-chloro-2,4-dihydroxyacetophenone have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).[12]

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13]

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][14]

Summary of Antibacterial Activity

The following table summarizes representative MIC values for various classes of derivatives. It is important to note that specific values can vary based on the exact substituent and the bacterial strain tested.

Derivative ClassSubstituent ExampleTarget OrganismMIC Range (µg/mL)Reference
Chalcones Halogenated (e.g., Chloro)Staphylococcus aureus62.5 - 250[3]
Halogenated (e.g., Chloro)Escherichia coli62.5 - 250[3]
Schiff Bases 4-FluorobenzylEscherichia coli1.6[8]
4-FluorobenzylStaphylococcus aureus3.4[8]
Nitro-substitutedEscherichia coli62.5[15]
Nitro-substitutedStaphylococcus aureus62.5[15]
Hydrazones Electron-withdrawing (NO₂, Br)Bacillus subtilis6.25 - 12.5[16]
Electron-withdrawing (NO₂, Br)Pseudomonas aeruginosa6.25 - 12.5[16]

Note: The data is compiled from various sources and represents a general range of activity. Direct comparison between studies should be made with caution due to variations in experimental protocols.

Structure-Activity Relationship (SAR)

The analysis of how chemical structure relates to biological activity is crucial for rational drug design. For derivatives of 5-chloro-2,4-dihydroxyacetophenone, several key SAR trends have been identified.[16][17][18][19]

  • Role of Halogenation: The presence of the chlorine atom on the acetophenone ring is generally considered to enhance antibacterial activity compared to non-halogenated analogs.[3][4] Additional halogen substituents on other aromatic rings of the derivatives (e.g., on a chalcone's B-ring or a Schiff base's amine-derived ring) can further increase potency.[16]

  • Hydroxylation Pattern: The 2,4-dihydroxy substitution on the acetophenone A-ring is a critical pharmacophoric element. The 2-hydroxy group, in particular, can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the molecule's conformation. The lack of activity in some 5-hydroxy isomers suggests this specific arrangement is vital.[17]

  • Lipophilicity: Increasing the lipophilicity, for example by adding alkyl or specific halogen groups, can enhance activity, likely by improving penetration through the bacterial cell membrane. However, excessively large or bulky aromatic substitutions can be detrimental to activity.[17][18]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Br) on the appended aromatic rings often lead to higher antibacterial activity.[16]

Diagram: Key SAR Insights

SAR cluster_mods Structural Modifications cluster_activity Impact on Activity CORE 5-Chloro-2,4-dihydroxyacetophenone Core HALO Halogenation (e.g., Cl, Br on other rings) LIPO Lipophilic Groups (Alkyl, Geranyl) EWG Electron-Withdrawing Groups (e.g., NO2) BULK Bulky Groups (Large Aromatics) INCREASE Increased Potency HALO->INCREASE Enhances LIPO->INCREASE Enhances EWG->INCREASE Enhances DECREASE Decreased Potency BULK->DECREASE Reduces G Compound Phenolic Derivative (e.g., Chalcone) Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Enzymes Essential Enzymes (e.g., DNA Gyrase) Compound->Enzymes Binds to Metabolism Cellular Metabolism Compound->Metabolism Interferes with Disruption Membrane Disruption & Permeability ↑ Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition ROS Oxidative Stress (ROS Generation) Metabolism->ROS Lysis Cell Lysis Disruption->Lysis Inhibition->Lysis ROS->Lysis

Caption: Multifaceted mechanism of antibacterial action.

Experimental Protocols

The following protocols provide a standardized, step-by-step methodology for the synthesis of a representative chalcone derivative and the determination of its MIC value.

Protocol: Synthesis of a Chalcone Derivative

Objective: To synthesize a chalcone via Claisen-Schmidt condensation of 5-chloro-2,4-dihydroxyacetophenone and a selected aromatic aldehyde.

Materials:

  • 5-chloro-2,4-dihydroxyacetophenone (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Stir plate, beakers, filter apparatus, recrystallization flasks

Procedure:

  • In a 100 mL beaker, dissolve equimolar quantities (e.g., 0.01 mol) of 5-chloro-2,4-dihydroxyacetophenone and the chosen aromatic aldehyde in 20-30 mL of ethanol. [6]2. Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add a 40-50% aqueous solution of NaOH dropwise while continuing to stir. [5][6]The formation of a colored precipitate often indicates the initiation of the reaction.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the solution by slowly adding 10% HCl until the pH is acidic, causing the chalcone product to precipitate fully. [6]7. Filter the crude product using a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and allow it to air dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent, typically ethanol.

  • Characterize the final product using techniques such as melting point determination, FTIR, and ¹H-NMR spectroscopy. [5][16]

Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of a synthesized compound against a target bacterial strain. This protocol is based on CLSI guidelines. [13][20] Materials:

  • Synthesized test compound

  • Sterile 96-well microtiter plates (flat bottom) [21]* Cation-Adjusted Mueller-Hinton Broth (CAMHB) [13]* Bacterial strain (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland standard

  • Spectrophotometer, multichannel pipette, incubator (35 ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilutions will be made in CAMHB.

  • Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. [13]3. Serial Dilution: Add 200 µL of the highest concentration of the test compound (in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and repeat this process across the plate to well 10. Discard the final 100 µL from well 10. [13][21] * Well 11: Growth Control (100 µL CAMHB, no compound)

    • Well 12: Sterility Control (200 µL CAMHB, no compound, no bacteria)

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). [13]Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each test well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12). [13]The final volume in wells 1-11 will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. [13]7. Reading the MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed (the first clear well). [13][14]

Conclusion and Future Outlook

Derivatives of 5-chloro-2,4-dihydroxyacetophenone represent a promising class of compounds in the search for new antibacterial agents. Synthetic strategies like the Claisen-Schmidt condensation and Schiff base formation provide a robust platform for generating a diverse chemical library. Structure-activity relationship studies have highlighted the importance of halogenation, specific hydroxylation patterns, and the inclusion of electron-withdrawing groups for enhancing antibacterial potency.

Future research should focus on:

  • Elucidating Specific Molecular Targets: Identifying the precise bacterial enzymes or cellular components that these compounds inhibit will be crucial for understanding their mechanism of action and for overcoming potential resistance.

  • In Vivo Efficacy and Toxicology: Promising candidates identified through in-vitro screening must be evaluated in animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Approaches: Investigating the synergistic effects of these derivatives when combined with existing antibiotics could reveal new therapeutic strategies to combat resistant infections. [22] The continued exploration of this chemical scaffold holds significant potential for the development of the next generation of antibacterial drugs.

References

  • Ngameni, B., et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. British Journal of Pharmaceutical Research.
  • Liu, R., & Myers, A. G. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.
  • (2024). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry.
  • (2011). Synthesis and evaluation of chalcones as an anti-bacterial and anti-fungal agents. Scholars Research Library.
  • Minimum Inhibitory Concentration (MIC)
  • Kaithwal, M. K., et al. (2009). Synthesis and antimicrobial activity of some novel chalcones and their related compounds. Oriental Journal of Chemistry.
  • Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. Benchchem.
  • (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library.
  • Sordon, S., et al. (2024).
  • Park, H., et al. (2015).
  • Huseynova, A. F. (2017).
  • Talniya, N. C., & Sood, P. (2016). Synthesis and Antimicrobial Activity of Substituted Chalcones. Journal of Chemical and Pharmaceutical Research.
  • Bunu, A., et al. (2024).
  • How-to guide: Minimum Inhibitory Concentr
  • Guo, W., et al. (2007).
  • Wleklak, M., et al. (2025). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI.
  • Li, G., et al. (2021). A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics. Frontiers.
  • Khan, S., et al. (2013).
  • Limban, C., et al. (2011). Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. PubMed.
  • (2021). A review on synthesis and antimicrobial activity of Schiff bases. IJISET.
  • Altuntas, S., & Korukluoglu, M. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series.
  • Al-Jumaili, A. S. H., et al. (2024).
  • Matsingos, C., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. King's College London Research Portal.
  • Kamal, S. T. A. J., et al. (2022). Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and Antioxidant Activities.
  • Main mechanisms of antimicrobial activity of phenolic compounds. (2024).
  • Structure-antibacterial activity relationship of synthesized compounds. (2023).
  • Danciu, C., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. PMC.rains*. PMC.

Sources

A Technical Guide to the Synthesis and Evaluation of Antifungal Chromones Derived from Bis(benzyloxy)acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2] Species such as Candida albicans are notorious for their ability to form resilient biofilms on medical devices, which significantly reduces their susceptibility to conventional antifungal therapies.[3][4] This clinical reality underscores the urgent need for novel antifungal agents with distinct mechanisms of action. Chromones, a class of heterocyclic compounds widely found in plants, have garnered significant attention due to their diverse biological activities, including antimicrobial properties.[5][6] This guide provides a comprehensive technical overview of the synthesis, in vitro evaluation, and mechanistic insights into a promising subclass: antifungal chromones derived from substituted acetophenones, specifically focusing on a synthetic pathway commencing with bis(benzyloxy)acetophenones.

Part 1: Synthetic Strategy: From Precursor to Bioactive Scaffold

The synthesis of the chromone core from a 2'-hydroxyacetophenone precursor is a well-established yet nuanced process. The journey involves two principal stages: the formation of a chalcone intermediate via a base-catalyzed condensation reaction, followed by an acid-catalyzed intramolecular cyclization to yield the final chromone ring.

The Claisen-Schmidt Condensation: Forging the Chalcone Intermediate

The foundational step is the Claisen-Schmidt condensation, a crossed-aldol reaction between a substituted 2'-hydroxyacetophenone and an aromatic aldehyde.[7] The choice of a bis(benzyloxy)acetophenone as the starting material provides a strategic advantage: the benzyl groups act as protecting groups for the phenolic hydroxyls, preventing unwanted side reactions and allowing for later deprotection to explore the activity of free hydroxyl moieties, which are often crucial for biological activity.

The primary challenge in this step is mitigating the self-condensation of the acetophenone.[8] This side reaction occurs when the enolate of the acetophenone attacks another molecule of itself instead of the intended aromatic aldehyde. To ensure the reaction's fidelity towards the desired chalcone, several parameters must be precisely controlled:

  • Order of Addition: The aldehyde should be added slowly to a mixture of the acetophenone and the base. This strategy ensures that the generated acetophenone enolate has a higher probability of reacting with the more electrophilic aldehyde rather than another acetophenone molecule.[8]

  • Choice of Base: While strong bases like NaOH or KOH are common, they can aggressively promote self-condensation. A milder base or carefully optimized reaction conditions are often preferable.[8]

  • Temperature Control: Lowering the reaction temperature can temper the rate of side reactions, favoring the desired condensation pathway.[8]

The successful synthesis of the chalcone intermediate is paramount, as its purity directly impacts the yield and purity of the final chromone product.[8]

Oxidative Cyclization: Closing the Chromone Ring

With the purified chalcone in hand, the subsequent step is the intramolecular cyclization to form the characteristic benzopyrone ring of the chromone. A common and effective method for this transformation is the use of an iodine-dimethyl sulfoxide (I₂-DMSO) system. This reagent system facilitates an oxidative cyclization of the 2'-hydroxychalcone.[9] The reaction proceeds through the formation of an intermediate that undergoes cyclization and subsequent dehydration to yield the stable chromone ring.

The causality behind this choice is twofold: the reaction is often high-yielding and proceeds under relatively mild conditions, which helps to preserve sensitive functional groups on the molecule.

Visualizing the Synthetic Workflow

G cluster_0 Phase 1: Chalcone Synthesis cluster_1 Phase 2: Chromone Formation A Bis(benzyloxy)acetophenone C Claisen-Schmidt Condensation (Base Catalyst) A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D Formation of α,β-unsaturated ketone E Oxidative Cyclization (e.g., I₂/DMSO) D->E Intramolecular Ring Closure F Antifungal Chromone Derivative E->F

Caption: General synthetic workflow for chromone synthesis.

Part 2: Biological Evaluation: Quantifying Antifungal Efficacy

A robust and standardized approach is essential to reliably determine the antifungal potential of newly synthesized chromone derivatives. The primary objective is to quantify their activity against clinically relevant fungal pathogens and to assess their selectivity, ensuring they are more toxic to the fungus than to host cells.

Determining Minimum Inhibitory and Fungicidal Concentrations (MIC & MFC)

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10] This method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and comparability of data across different studies.[11][12]

The MIC assay involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate.[10] Following incubation, the plates are read to determine the lowest concentration that prevented growth. To distinguish between fungistatic (growth-inhibiting) and fungicidal (killing) activity, the Minimum Fungicidal Concentration (MFC) is determined. This is achieved by sub-culturing the contents from the wells with no visible growth onto drug-free agar. The MFC is the lowest concentration that results in no fungal growth on the agar plate.[5] A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.[5]

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a library of synthesized chromone derivatives allows for the elucidation of Structure-Activity Relationships (SAR). This involves correlating specific structural modifications with changes in antifungal potency. For instance, studies have shown that the presence and position of substituents like halogens, alkyl groups, or nitriles on the chromone scaffold can dramatically influence activity.[3][13] Chromone-3-carbonitriles, for example, have demonstrated potent activity against a range of Candida species, including the ability to inhibit the formation of drug-resistant biofilms.[3][4] SAR studies are critical for guiding the rational design of more potent and selective next-generation antifungal agents.[14]

In Vitro Cytotoxicity: Assessing the Therapeutic Window

A critical hurdle in antifungal drug development is achieving selective toxicity.[15] Because fungi are eukaryotes, their cellular machinery shares similarities with human cells, increasing the risk of off-target toxicity.[15] Therefore, early-stage in vitro cytotoxicity testing against mammalian cell lines (e.g., HeLa, HepG2) is a non-negotiable step. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure the metabolic activity of cells as an indicator of cell viability.[16][17] By comparing the concentration of the compound that is toxic to mammalian cells (e.g., IC₅₀) with its MIC against the fungus, a selectivity index (SI = IC₅₀/MIC) can be calculated. A higher SI value indicates greater selectivity for the fungal target, signifying a more promising therapeutic candidate.

Data Summary: Antifungal Activity of Representative Chromones
Compound ClassTarget OrganismMIC Range (µg/mL)MFC Range (µg/mL)Key SAR ObservationReference
(E)-benzylidene-chroman-4-oneCandida spp.62.5 - 100062.5 - 1000Fungicidal activity observed against all tested strains.[5][6]
Chromone-3-carbonitrilesCandida spp.5 - 50Not specifiedThe 3-carbonitrile motif is a key contributor to potent antifungal and antibiofilm activity.[3][4]
2-formyl-8-methoxy-3-methyl-chromoneC. albicans7.8125The formyl moiety at the 2-position appears crucial for activity.[18]
2-formyl-7-methoxy-3-methyl-chromoneC. albicans62.5125Isomeric position of the methoxy group modulates activity.[18]

Part 3: Unraveling the Mechanism of Action (MoA)

Understanding how a compound exerts its antifungal effect is crucial for its development as a therapeutic agent. For chromone derivatives, several mechanisms have been proposed and investigated.

  • Plasma Membrane Disruption: A primary target for many antifungal agents is the fungal plasma membrane, specifically the ergosterol component, which is unique to fungi.[19][20] Some chromones are believed to interfere with the integrity of this membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[5] An increase in the MIC value in the presence of exogenous ergosterol can serve as experimental evidence for this mechanism.[5]

  • Inhibition of Virulence Factors: Many pathogenic fungi rely on specific virulence factors to establish infections. For C. albicans, a key factor is the ability to switch from a yeast to a hyphal form, which is essential for tissue invasion and biofilm formation.[3] Certain chromone derivatives have been shown to inhibit this morphological transition and also to suppress the secretion of enzymes like phospholipases, thereby reducing the pathogen's ability to cause damage.[18]

  • Enzyme Inhibition: Molecular docking studies have predicted that some chromone derivatives may bind to and inhibit essential fungal enzymes, such as thymidylate synthase or sterol 14-alpha demethylase (CYP51), which are involved in DNA synthesis and ergosterol biosynthesis, respectively.[5]

Visualizing a Potential Mechanism of Action

G C Chromone Derivative PM Fungal Plasma Membrane C->PM Binds to or disrupts ergosterol E Ergosterol P Membrane Pore Formation PM->P L Leakage of Cellular Contents P->L D Fungal Cell Death L->D

Caption: Hypothetical MoA: Disruption of the fungal plasma membrane.

Part 4: Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating controls and adherence to established standards to ensure data integrity and reproducibility.

Protocol: Synthesis of a 2-(Substituted-phenyl)-chromone

This protocol outlines the synthesis starting from a 2'-hydroxyacetophenone derivative.

A. Claisen-Schmidt Condensation to form Chalcone

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 2'-hydroxyacetophenone (1.0 equivalent) in ethanol.

  • Base Addition: To this solution, add an aqueous solution of KOH (1.2 equivalents) while stirring at room temperature.

  • Aldehyde Addition: Slowly add the substituted benzaldehyde (1.0 equivalent) dropwise to the reaction mixture over 20-30 minutes. Maintain the temperature below 25°C.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

  • Work-up: Pour the reaction mixture into cold dilute HCl. The precipitated solid (chalcone) is filtered, washed with water until neutral, and dried.

  • Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to achieve high purity. Purity is critical for the next step.[8]

B. Oxidative Cyclization to form Chromone

  • Reaction Setup: Dissolve the purified 2'-hydroxychalcone (1.0 equivalent) in DMSO.

  • Reagent Addition: Add iodine (I₂) (2.0 equivalents) to the solution.

  • Heating: Heat the reaction mixture at 100-120°C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final chromone.

Protocol: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 Guideline Adaptation)

This protocol determines the MIC of a test compound against a yeast, such as Candida albicans.[11][17]

  • Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS acid.[12]

  • Inoculum Preparation: Culture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[21]

  • Compound Dilution: Prepare a stock solution of the chromone derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.[10]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compound. This brings the final volume to 200 µL and halves the drug concentration in each well.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI and 100 µL of the inoculum (no drug).

    • Sterility Control: A well containing 200 µL of uninoculated RPMI.

    • Solvent Control: A well containing the highest concentration of DMSO used and the inoculum.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in growth compared to the growth control, as determined by visual inspection or a spectrophotometer.[10][21]

Visualizing the Antifungal Testing Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout A Prepare Fungal Inoculum (0.5 McFarland) D Add Standardized Inoculum A->D B Prepare Chromone Stock Solution (in DMSO) C Serial Dilution of Chromone B->C C->D E Include Controls (Growth, Sterility) D->E F Incubate at 35°C (24-48h) E->F G Read Plate Visually or Spectrophotometrically F->G H Determine MIC G->H

Caption: Workflow for the broth microdilution MIC assay.

Protocol: MTT Cytotoxicity Assay

This protocol assesses the effect of the compound on the viability of a mammalian cell line (e.g., HeLa).[16]

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromone derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for another 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The synthetic pathways and evaluation protocols detailed in this guide provide a robust framework for the discovery and development of novel antifungal chromones. The data suggest that the chromone scaffold is a privileged structure in antifungal research, with significant potential for modification to enhance potency and selectivity.[5][22] Future research should focus on expanding the synthetic library to further refine SAR, conducting in-depth mechanistic studies to identify specific molecular targets, and advancing the most promising leads into in vivo models of fungal infection. Through a disciplined, multi-faceted approach combining synthetic chemistry, standardized microbiology, and cellular toxicology, chromones derived from bis(benzyloxy)acetophenones can be effectively developed into next-generation therapies to combat the growing threat of fungal disease.

References

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. (2024). MDPI. [Link]

  • Antifungal and antibiofilm activities of chromones against nine Candida species (2023). Microbiology Spectrum. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds (2018). PMC - NIH. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds (2017). JoVE. [Link]

  • Antifungal and antibiofilm activities of chromones against nine Candida species (2023). ASM Journals. [Link]

  • Antifungal Susceptibility Testing: Current Approaches (2020). Clinical Microbiology Reviews. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors (2012). ACS Publications. [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent (2021). RSC Publishing. [Link]

  • Comparison of Broth Microdilution Method vs Disk Diffusion Method for Antifungal Susceptibility Testing in Dermatophytosis: A Cross-sectional Study (2021). National Journal of Laboratory Medicine. [Link]

  • In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp (2024). PubMed. [Link]

  • Synthesis of Chromones, Chemistry tutorial. Tutorsglobe.com. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria (2025). FDA. [Link]

  • In Vitro Antifungal Susceptibility Testing. Scilit. [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

  • In vitro antifungal susceptibility testing (2025). ResearchGate. [Link]

  • Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy (2020). ACS Omega. [Link]

  • Domino reactions of chromones with activated carbonyl compounds (2024). PMC - NIH. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds (2017). MDPI. [Link]

  • Synthesis of chromone derivatives. The reaction was carried out with... ResearchGate. [Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. [Link]

  • Antifungal and antibiofilm activities of chromones against nine Candida species (2023). PubMed. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]

  • A Short Review on Synthetic Methodologies of Flavonoids (2021). Asian Journal of Pharmacy and Technology. [Link]

  • Styrylchromones: Biological Activities and Structure-Activity Relationship. PMC. [Link]

  • Antifungal Activity Testing. Microbe Investigations. [Link]

  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. PMC - NIH. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. PMC. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity (2013). MDPI. [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent (2021). RSC Publishing. [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida (2021). RepHip UNR. [Link]

  • Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi (2013). PubMed. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Mechanisms of action in antifungal drugs. Research Starters. [Link]

  • The Mechanistic Targets of Antifungal Agents: An Overview (2011). PMC - NIH. [Link]

Sources

The Strategic Placement of Chlorine: A Guide to the Structure-Activity Relationship of 5-Chloro-Substituted Flavonoid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, flavonoid precursors, particularly chalcones, represent a privileged scaffold due to their synthetic accessibility and broad spectrum of biological activities. The strategic introduction of halogen atoms, specifically chlorine, has emerged as a powerful tool to modulate the pharmacological profile of these molecules. This guide focuses on the nuanced role of the 5-chloro substituent on the A-ring of flavonoid precursors. By analyzing its impact on synthetic pathways and the resulting structure-activity relationships (SAR), we will elucidate how this single atomic modification can significantly enhance antimicrobial and anticancer potency. This document provides a comprehensive analysis of the causality behind experimental design, detailed synthetic and biological testing protocols, and a forward-looking perspective for researchers in the field.

Introduction: Why Halogenate? The Significance of the 5-Chloro Substituent

Flavonoids and their chalcone precursors are ubiquitous in nature and renowned for their diverse health benefits, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The core structure, a 1,3-diphenyl-2-propen-1-one backbone in chalcones, serves as an ideal template for chemical modification.[3]

The introduction of a halogen, such as chlorine, is a time-tested strategy in drug design to enhance efficacy. A chlorine atom can profoundly alter a molecule's properties by:

  • Increasing Lipophilicity: Facilitating passage through biological membranes.

  • Modulating Electronic Properties: The electron-withdrawing nature of chlorine can influence the acidity of nearby protons and alter interactions with biological targets.[4]

  • Enhancing Binding Interactions: Chlorine can participate in halogen bonding, a specific non-covalent interaction with protein residues.

The placement of chlorine at the C-5 position of the A-ring (derived from the acetophenone precursor) is of particular interest. This position is electronically distinct and can influence the reactivity of the adjacent 2'-hydroxyl group and the overall conformation of the molecule, which are critical for cyclization into flavonoids and for target binding.

Synthetic Strategies: Forging the 5-Chloro Scaffold

The cornerstone for synthesizing 5-chloro-substituted flavonoid precursors is the Claisen-Schmidt condensation. This reaction reliably forms the chalcone backbone and is amenable to a wide variety of substrates. The key starting material for the A-ring is 5-chloro-2-hydroxyacetophenone .

The general synthetic workflow is a two-step process: first, the synthesis of the 5'-chloro-2'-hydroxychalcone precursor, followed by its potential cyclization to the corresponding flavone or flavanone.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Flavonoid Precursor cluster_3 Optional Cyclization A 5-Chloro-2- hydroxyacetophenone C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Substituted Aromatic Aldehyde B->C D 5'-Chloro-2'-hydroxychalcone C->D Formation of α,β- unsaturated ketone E Oxidative Cyclization (e.g., I2/DMSO or AFO Reaction) D->E F 5-Chloro-Flavone/ Flavonol E->F

Caption: General workflow for the synthesis of 5-chloro-substituted flavonoids.

Experimental Protocol: Synthesis of (E)-1-(5′-Chloro-2′-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one

This protocol details a standard base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 5-chloro-2-hydroxyacetophenone (1 mmol)

  • Benzaldehyde (1 mmol)

  • Ethanol

  • Potassium Hydroxide (KOH), 50% alcoholic solution

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-chloro-2-hydroxyacetophenone (1 mmol) and the desired substituted benzaldehyde (1 mmol) in 7.5 mL of ethanol.[5]

  • While stirring at room temperature, add 7.5 mL of a 50% alcoholic KOH solution dropwise to the mixture.[5] The solution will typically develop a deep color.

  • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a beaker containing ice and water.

  • Acidify the mixture by slowly adding a 1:1 solution of concentrated HCl and water until precipitation of the product is complete.[5]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[5]

This robust method can be adapted for various substituted aldehydes to generate a library of 5'-chloro-2'-hydroxychalcones for SAR studies.[5][6]

Structure-Activity Relationship (SAR) Analysis

The presence of the 5-chloro substituent significantly influences the biological activity of flavonoid precursors. This section dissects the SAR for two key therapeutic areas: antimicrobial and anticancer activity.

Antimicrobial Activity

Halogenated chalcones consistently demonstrate enhanced antimicrobial properties compared to their non-halogenated analogs.[7][8] The 5-chloro group on the A-ring is a key contributor to this effect.

Key SAR Insights:

  • Potency Enhancement: The 5'-chloro substitution generally leads to greater efficacy against a range of microbial strains, particularly Gram-positive bacteria.[7]

  • Lipophilicity and Membrane Interaction: The increased lipophilicity conferred by the chlorine atom is believed to enhance the molecule's ability to disrupt the bacterial cytoplasmic membrane, which is a primary mechanism of action for many flavonoids.[4][9]

  • B-Ring Substitutions: The activity of 5'-chloro-chalcones can be further tuned by substitutions on the B-ring. Electron-donating groups (e.g., hydroxyl, methoxy) or additional halogens on the B-ring can modulate the antimicrobial spectrum and potency.

G Chalcone 5'-Chloro-Chalcone Scaffold Membrane Bacterial Cell Membrane Chalcone->Membrane Increased Lipophilicity Enhances Interaction Disruption Membrane Disruption (Permeability Increase) Membrane->Disruption Interference with Lipid Bilayer Death Bacterial Cell Death Disruption->Death Loss of Ionic Gradient & Cellular Contents

Caption: Proposed mechanism of antimicrobial action for 5'-chloro-chalcones.

Table 1: Representative Antimicrobial Activity of Chloro-Substituted Chalcones

Compound Test Organism Activity (MIC in µg/mL) Reference
2'-hydroxy-4-chlorochalcone Bacillus cereus 125 [10]
2'-hydroxy-4-chlorochalcone Enterococcus faecalis 125 [10]
6-chloro-8-nitroflavone E. faecalis, S. aureus, E. coli Strong Inhibitory Effect [11]

| Halogenated Flavanones | Gram-positive bacteria | Generally high activity |[12] |

Note: Data for a comprehensive series of 5'-chloro analogs is still emerging, but existing data on other chloro-substituted flavonoids strongly supports this trend.

Anticancer Activity

The introduction of chlorine atoms into the flavonoid scaffold has proven to be a successful strategy for enhancing anticancer potency.[4][13] The 5-chloro group contributes to this activity through multiple mechanisms.

Key SAR Insights:

  • Enhanced Cytotoxicity: Chlorinated chalcones and flavonoids often exhibit superior cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer, when compared to their parent compounds.[4][14]

  • Induction of Apoptosis: The 5-chloro substitution can promote programmed cell death (apoptosis). The mechanism often involves the modulation of reactive oxygen species (ROS) levels within the cancer cell, leading to mitochondrial dysfunction and the activation of caspase pathways.[4]

  • Kinase Inhibition: Flavonoids are known to inhibit various protein kinases involved in cancer cell proliferation and survival. The electronic properties of the 5-chloro group can enhance binding affinity to the ATP-binding pocket of kinases.

  • B-Ring Halogenation: The anticancer effect can be further potentiated by adding a halogen (e.g., chlorine or bromine) to the B-ring, particularly at the 4'-position. One study found that a 4'-bromo-substituted flavonol was significantly more potent than the clinical anticancer drug 5-fluorouracil against non-small cell lung cancer cells.[14]

Table 2: Representative Anticancer Activity of Chloro-Substituted Flavonoids

Compound Cell Line Activity (IC50 in µM) Reference
4'-Chloro-flavonol A549 (Lung Cancer) 3.14 ± 0.29 [14]
4'-Bromo-flavonol A549 (Lung Cancer) 0.46 ± 0.02 [14]
5-Fluorouracil (Control) A549 (Lung Cancer) 4.98 ± 0.41 [14]

| 3'-Chloro-isoflavone | Varies | Varies |[15] |

Standardized Biological Evaluation Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized testing protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a reliable method for determining the concentration at which a compound inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-chloro-substituted flavonoid precursors in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "no drug" (vehicle control) and "no cells" (blank) controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Future Perspectives and Conclusion

The strategic placement of a chlorine atom at the 5-position of the flavonoid precursor A-ring is a highly effective approach for enhancing biological activity. The resulting 5-chloro-chalcones and their flavonoid derivatives demonstrate significant potential as leads for novel antimicrobial and anticancer agents.

Future research should focus on:

  • Comprehensive SAR Libraries: Synthesizing and testing broader libraries of 5-chloro precursors with diverse B-ring substitutions to build more detailed SAR models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds to understand the basis of their enhanced potency and selectivity.

  • In Vivo Evaluation: Advancing the most promising candidates from in vitro studies into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective management of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone requires strict adherence to Halogenated Waste protocols.[1][2] Unlike standard organic ketones, the presence of the chlorine substituent at the 5-position fundamentally alters the disposal pathway.[1]

Improper disposal (e.g., commingling with non-halogenated solvents or drain disposal) presents two critical risks:

  • Environmental: High potential for aquatic toxicity due to the lipophilic benzyloxy groups and the chlorinated aromatic core.[1]

  • Operational: Formation of corrosive hydrogen chloride (HCl) and potential dioxin precursors if incinerated in non-specialized facilities.[1]

Chemical Identity & Key Properties
PropertySpecificationOperational Implication
Chemical Name 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanonePrimary identifier for waste tags.[1]
CAS Number 705963-54-8 (Typical)Use for inventory tracking.[1]
Physical State Solid (White to Off-White Powder)Requires solid waste bins; do not dissolve solely for disposal.[1]
Functional Groups Aryl Chloride, Ether (Benzyloxy), KetoneHalogenated status drives waste stream selection.
Reactivity Stable; Non-Pyrophoric; Non-Peroxide FormerLow immediate reactivity risk during storage.[1]

Hazard Assessment & Waste Classification

The "Why" behind the protocol.

The Halogen Rule

The defining feature of this molecule for disposal purposes is the Chlorine (Cl) atom.[1] In industrial and academic waste management, any organic waste containing >1-2% halogen content by weight is classified as Halogenated Waste .[1]

  • Mechanism of Hazard: When incinerated at standard temperatures (<850°C), chlorinated aromatics can form incomplete combustion byproducts, including dioxins and furans.

  • Corrective Action: This waste must be sent to high-temperature incinerators (>1100°C) equipped with acid gas scrubbers to neutralize the HCl produced.

GHS Classification (Anticipated)

While specific SDS data varies by supplier, treat this compound as:

  • H411/H413: Toxic to aquatic life with long-lasting effects.[1][3]

  • H315/H319: Causes skin and serious eye irritation.[1]

Waste Stream Segregation Protocol

The following decision tree illustrates the critical logic for segregating this compound. Failure to segregate halogenated waste is a common compliance violation.[1]

DisposalDecisionTree Start Start: Waste Generation StateCheck What is the physical state? Start->StateCheck SolidPath Solid Waste (Pure Compound or Contaminated Consumables) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mother Liquor or HPLC Effluent) StateCheck->LiquidPath Liquid SolidBin Solid Waste Bin Label: 'Hazardous Waste - Toxic/Irritant' SolidPath->SolidBin SolventCheck Does the solvent contain Halogens (DCM, Chloroform)? LiquidPath->SolventCheck HaloStream HALOGENATED Waste Stream (Red Can/Tag) SolventCheck->HaloStream Yes NonHaloStream NON-HALOGENATED Waste Stream (Clear Can/Tag) SolventCheck->NonHaloStream No Override CRITICAL OVERRIDE: Compound contains Chlorine. Even if solvent is non-halogenated (e.g., Acetone), mixture is now HALOGENATED. NonHaloStream->Override Override->HaloStream

Figure 1: Segregation logic. Note the "Critical Override" path—dissolving this chlorinated solid in a non-halogenated solvent like acetone transforms the entire mixture into Halogenated Waste.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid

Applicable for: Expired reagents, weigh-boat residues, spill cleanup solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling:

    • Affix a "Hazardous Waste" tag immediately.

    • Chemical Name: Write out the full name: 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone.

    • Constituents: 100%.[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Secondary Containment: Store the jar in a secondary tray to capture potential breakage.

  • Disposal: Cap tightly. Do not leave open in the fume hood. Request EHS pickup.[1]

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable for: Mother liquors, HPLC waste, washing solvents.

  • Stream Identification: Because the solute contains chlorine, the entire solution is treated as Halogenated Waste .[1]

  • Collection: Pour into the designated "Halogenated Solvent" carboy (typically red safety cans or glass bottles with red tags).[1]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or incompatible bases, although this ketone is generally stable with standard organic solvents.[1]

  • Documentation: On the waste log, list the solvent (e.g., "Dichloromethane 95%") and the solute ("Chlorinated Acetophenone Derivative 5%").[1]

Emergency Spill Management

In the event of a benchtop spill, immediate containment is necessary to prevent environmental release.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs. Solution) Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Glasses, N95 (if dust) Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Solution Spill PPE->LiquidSpill Sweep Gently Sweep/Scoop Avoid Dust Generation SolidSpill->Sweep Absorb Cover with Absorbent Pads or Vermiculite LiquidSpill->Absorb Bag Place in Hazardous Waste Bag Label as 'Debris with Chlorinated Organics' Sweep->Bag Absorb->Bag Clean Wash Surface with Soap/Water Collect Rinsate as Halogenated Waste Bag->Clean

Figure 2: Spill response workflow.[1] Key emphasis on preventing dust generation for solids and collecting rinsate.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators. [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.).[1] Compound Summary: Chlorinated Acetophenones.[1] National Library of Medicine. [Link]

Sources

Navigating the Safe Handling of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance on the safe handling, use, and disposal of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone (CAS No. 705963-54-8). As a substituted acetophenone, this compound is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents.[1][2] Its molecular structure, featuring a chlorinated phenyl ring, a ketone group, and two benzyl ether moieties, necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the environment.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for establishing safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Molecule

Key Structural Features and Potential Hazards:

  • Aromatic Ketone: Acetophenone and its derivatives can cause skin and eye irritation.[4] Some may be harmful if swallowed or inhaled.[4][5]

  • Chlorinated Aromatic Compound: Chlorinated organic compounds are a class of chemicals that require careful handling due to their potential for persistence in the environment and possible toxicological effects.[6]

  • Benzyl Ethers: While generally stable, ethers can form explosive peroxides over time, especially when exposed to air and light.

Given these features, it is prudent to treat 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone as a substance with the potential for skin and eye irritation, and possible harm if ingested or inhaled.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A combination of engineering controls and appropriate PPE is paramount to minimize exposure.

Engineering Controls: The First Line of Defense

All work with 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone, particularly when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[7] The fume hood provides a controlled environment and is the primary engineering control for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE): Your Personal Shield

The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile or neoprene gloves are recommended for handling aromatic ketones and chlorinated solvents.[8] Always inspect gloves for tears or punctures before use and change them frequently. For extended contact, consider double-gloving.
Eye Protection Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.[9] Standard safety glasses do not provide adequate protection.
Skin and Body Protection A flame-resistant laboratory coat should be worn at all times.[10] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.[9][10]
Respiratory Protection For routine handling within a fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.[9][11]

Safe Handling and Operational Procedures: A Step-by-Step Approach

Adherence to a strict protocol is crucial for minimizing risks during the handling and use of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Post-Handling a Don appropriate PPE b Work within a certified chemical fume hood a->b c Weigh the solid compound carefully to avoid dust generation b->c d Prepare solutions by slowly adding the solid to the solvent c->d e Conduct the reaction in appropriate glassware d->e f Monitor the reaction for any signs of unexpected changes e->f g Decontaminate work surfaces and equipment f->g h Properly label and store any remaining material g->h i Dispose of waste according to protocol h->i

Caption: A generalized workflow for the safe handling of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Prevent the spread of the spill by using absorbent materials.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Clean-up: Only trained personnel with the appropriate PPE should clean up the spill. Use an inert absorbent material to collect the spilled solid or liquid.

  • Dispose: Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

Disposal Plan: Environmental Responsibility

Proper disposal of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone and its associated waste is critical to prevent environmental contamination.

Waste Segregation and Disposal Pathway

G cluster_generation Waste Generation cluster_collection Collection cluster_disposal Disposal a Unused solid compound e Solid Waste Container a->e b Contaminated consumables (gloves, wipes) b->e c Liquid waste (reaction mixtures, washes) f Chlorinated Liquid Waste Container c->f d Segregate into labeled, sealed hazardous waste containers d->e d->f g Arrange for pickup by a licensed hazardous waste disposal company e->g f->g h Incineration is the preferred method for chlorinated organic compounds g->h

Caption: A clear pathway for the segregation and disposal of waste generated from handling the target compound.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Chlorinated organic compounds must never be disposed of down the sink.[6][13]

  • Segregate Waste Streams: Keep chlorinated and non-chlorinated solvent waste separate to facilitate proper disposal and avoid potentially hazardous reactions.[14][15]

  • Label Waste Containers: All waste containers must be clearly labeled with their contents.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste management company.[16]

By adhering to these guidelines, researchers can safely handle 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone, minimizing personal risk and environmental impact, and fostering a culture of safety within the laboratory.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. (n.d.).
  • Laboratory chemical waste - Water Corporation. (n.d.).
  • Safety data sheet - BASF. (2026, February 12).
  • Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2016, October 25).
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Personal Protective Equipment (PPE). (n.d.).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • Safety data sheet - Carl ROTH. (2011, March 17).
  • 4 - SAFETY DATA SHEET. (2011, September 6).
  • Laboratory Waste Disposal Handbook - University of Essex. (2022, March 15).
  • Personal Protection for the Applicator and Worker Module - Welcome to PSEP! (n.d.).
  • CHEMICAL SAFETY DATA SHEET - Biolandes. (n.d.).
  • SAFETY DATA SHEET - ChemPoint.com. (2018, October 31).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Safety data sheet - BASF. (2026, February 20).
  • 1-(2,4-bis(benzyloxy)phenyl)ethanone | 22877-01-6 - ChemicalBook. (2025, July 4).
  • Chemical Resistant Protective Gear | R.S. Hughes. (n.d.).
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product 3. Composition/information on in. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 705963-54-8|1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone - BLDpharm. (n.d.).
  • resacetophenone - Organic Syntheses Procedure. (n.d.).
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS - Rasayan Journal of Chemistry. (n.d.).
  • EP0013960A1 - Substituted acetophenones, preparations containing them and processes for their preparation - Google Patents. (n.d.).
  • Synthesis of Acetophenone Derivatives | PDF | Acetic Acid | Solubility - Scribd. (n.d.).
  • 1,2-Bis(4-chlorophenyl)ethanone | C14H10Cl2O | CID 587318 - PubChem. (n.d.).
  • 1-(2-(4-Bromophenoxy)-5-chlorophenyl)ethanone | Sigma-Aldrich. (n.d.).
  • 747414-18-2|1-(2,4-Bis(benzyloxy)-5-isopropylphenyl)ethanone - BLDpharm. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.